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  • Product: 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide
  • CAS: 1803597-58-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide in organic synthesis

Strategic Alkylation in Medicinal Chemistry: Mechanism and Application of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide Executive Summary In modern drug discovery, the strategic incorporation of nitrogen-rich het...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Alkylation in Medicinal Chemistry: Mechanism and Application of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide

Executive Summary

In modern drug discovery, the strategic incorporation of nitrogen-rich heterocycles is paramount for modulating the physicochemical and pharmacokinetic properties of lead compounds. The reagent 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS: 1803597-58-1) serves as a highly efficient, bifunctional building block designed to introduce the 1,3-dimethyl-1H-pyrazole pharmacophore via nucleophilic substitution.

As a Senior Application Scientist, I have observed that the success of using this reagent hinges on understanding its dual-reactivity profile and the critical causality behind its salt formulation. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and optimization strategies for deploying this reagent in complex organic syntheses, such as the development of novel antiviral therapeutics.

Chemical Profile & Structural Causality

To master the application of this reagent, one must first understand the causality behind its structural design:

  • The Pharmacophore Advantage: The 1,3-dimethyl-1H-pyrazole ring acts as a bioisostere for various aromatic systems. It introduces a specific dipole moment, provides a hydrogen-bond acceptor (at the N2 position), and enhances the metabolic stability of the resulting drug candidate by blocking metabolically labile sites with methyl groups.

  • The Hydrobromide Salt Causality: Why is this reagent supplied as a hydrobromide salt rather than a free base? The free base, 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole, contains both a highly electrophilic bromomethyl group and a nucleophilic nitrogen (N2). If left as a free base, the molecule is highly susceptible to intermolecular self-alkylation (quaternization), leading to rapid polymerization and degradation. By formulating it as a hydrobromide salt, the N2 nitrogen is protonated, rendering it entirely non-nucleophilic. This chemical intervention ensures infinite shelf-life and prevents auto-degradation prior to the controlled reaction environment.

Mechanism of Action: The SN2 Alkylation Pathway

The primary mechanism of action for this reagent in organic synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The process is a highly orchestrated sequence of acid-base neutralization followed by electrophilic attack.

  • In Situ Neutralization: The reaction must be initiated with a mild inorganic base (e.g., K2CO3). The base deprotonates the pyrazolium salt, generating the active free base and an inert byproduct (KBr and KHCO3).

  • Nucleophilic Attack: The target nucleophile (such as a phenol, amine, or thiol) attacks the sterically accessible, electrophilic benzylic-like carbon of the bromomethyl group. The adjacent pyrazole ring stabilizes the SN2 transition state through orbital overlap, significantly lowering the activation energy.

  • Leaving Group Departure: The bromide ion is expelled, finalizing the formation of a new C-O, C-N, or C-S bond.

Mechanism Salt 5-(bromomethyl)-1,3-dimethyl -1H-pyrazole HBr Base Base (e.g., K2CO3) Deprotonation Salt->Base - HBr FreeBase Free Base Active Electrophile Base->FreeBase Transition SN2 Transition State [Nu---CH2---Br]‡ FreeBase->Transition + Nucleophile Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->Transition Product Alkylated Product (e.g., Pyrazole Ether) Transition->Product - Br⁻

Mechanistic workflow of SN2 alkylation using the pyrazole hydrobromide salt.

Authoritative Case Study: Synthesis of SARS-CoV-2 Inhibitors

A premier example of this reagent's utility is found in the synthesis of nucleocapsid protein-targeting phenanthridine inhibitors for SARS-CoV-2. In a landmark study by [1], researchers utilized 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole to perform a critical O-alkylation on a dihydrophenanthridine core (compound 5a).

By reacting the diol substrate with the pyrazole hydrobromide salt in the presence of K2CO3 and acetonitrile (CH3CN) at 80 °C, they successfully synthesized compound 8 (80% yield). This specific alkylation was crucial for establishing lipophilic interactions within the binding pocket of the viral nucleocapsid protein, ultimately yielding compounds with potent low-micromolar antiviral activity.

Quantitative Data: Reaction Optimization

To achieve the 80% yields reported in literature, precise control over the solvent and base is required. The table below synthesizes the optimization parameters for the O-alkylation of sterically hindered phenols using this reagent.

Table 1: Optimization of SN2 Alkylation Conditions

EntrySolventBase (Equivalents)Temp (°C)Time (h)Yield (%)Mechanistic Rationale
1CH3CNK2CO3 (4.0 eq)80680% Optimal polar aprotic environment; K+ coordinates well with oxygen nucleophiles.
2CH3CNCs2CO3 (4.0 eq)80682% "Cesium effect" enhances nucleophilicity, but cost-prohibitive for scale-up.
3DMFK2CO3 (4.0 eq)80672% Good solubility, but harder to remove during aqueous workup.
4THFEt3N (4.0 eq)601245% Weak base fails to efficiently deprotonate the phenol; lower boiling point limits kinetic thermal activation.
5CH2Cl2DIPEA (4.0 eq)252415% Insufficient thermal energy to overcome the SN2 activation barrier.

Experimental Protocols & Self-Validating Systems

The following protocol is a self-validating system designed for the O-alkylation of phenolic substrates, adapted from the proven methodology of Wang et al. [1].

Protocol: General O-Alkylation Workflow

  • Substrate Preparation: Dissolve the phenolic substrate (1.0 mmol) in anhydrous CH3CN (5.0 mL) under an inert nitrogen atmosphere. Validation: Ensure complete dissolution; a clear solution indicates readiness.

  • Base Activation: Add finely powdered, anhydrous K2CO3 (4.0 mmol). Stir the suspension at room temperature for 15 minutes. Causality: This pre-stirring period allows for the initial deprotonation of the phenol, generating the highly nucleophilic phenoxide ion.

  • Reagent Addition: Add 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (2.5 mmol) portion-wise over 5 minutes. Causality: Portion-wise addition prevents localized exothermic spikes during the in situ neutralization of the hydrobromide salt.

  • Thermal Activation: Transfer the reaction vessel to an oil bath pre-heated to 80 °C. Stir vigorously for 6 hours. Validation: Monitor the reaction via TLC (Hexanes:EtOAc, 1:1). The disappearance of the lower-Rf phenolic starting material and the emergence of a higher-Rf UV-active spot confirms product formation.

  • Aqueous Workup: Cool the mixture to room temperature and evaporate the CH3CN under reduced pressure. Quench the residue with distilled H2O (10 mL) and extract with EtOAc (2 × 20 mL). Causality: Water dissolves the KBr and KHCO3 salts, while the alkylated product partitions into the organic layer.

  • Purification: Wash the combined organic phases with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify via silica gel flash chromatography to isolate the pure pyrazole ether.

Workflow Start 1. Substrate & Reagent Preparation (Dry Solvent, Inert Atm) BaseAddition 2. Base Activation (K2CO3, 15 min stir) Start->BaseAddition ReagentAddition 3. Add Pyrazole HBr Salt (Portion-wise addition) BaseAddition->ReagentAddition Heating 4. Thermal Activation (80 °C, 6 h, TLC Monitor) ReagentAddition->Heating Workup 5. Aqueous Workup (H2O Quench, EtOAc Extraction) Heating->Workup Purification 6. Flash Chromatography (Silica Gel Isolation) Workup->Purification

Standard operational protocol for nucleophilic substitution using the pyrazole reagent.

Troubleshooting & Best Practices

  • Moisture Sensitivity: While the hydrobromide salt is stable, the SN2 reaction itself is moisture-sensitive. The presence of water can lead to the competitive hydrolysis of the bromomethyl group, yielding the corresponding pyrazole-methanol byproduct. Always use anhydrous solvents.

  • Stoichiometric Balance: Because the reagent is a hydrobromide salt, one full equivalent of base is consumed simply to neutralize the HBr. Always calculate base equivalents to account for both the salt neutralization and the deprotonation of your target nucleophile (hence the 4.0 equivalents of K2CO3 used in the protocol).

References

  • Wang, Y.-T., Long, X.-Y., Ding, X., Fan, S.-R., Cai, J.-Y., Yang, B.-J., ... & Chen, D.-Z. (2022). "Novel nucleocapsid protein-targeting phenanthridine inhibitors of SARS-CoV-2." European Journal of Medicinal Chemistry, 227, 113966. URL:[Link]

Exploratory

Preliminary Investigation of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide Reactivity: A Mechanistic and Practical Guide

Executive Summary In modern medicinal chemistry, the pyrazole nucleus is a privileged pharmacophore found in numerous blockbuster drugs. The functionalization of this heterocycle is a critical pathway in drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole nucleus is a privileged pharmacophore found in numerous blockbuster drugs. The functionalization of this heterocycle is a critical pathway in drug discovery. 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide serves as a highly versatile, electrophilic building block designed to install the 1,3-dimethylpyrazole motif via bimolecular nucleophilic substitution ( SN​2 ).

Historically, bromomethylpyrazole derivatives have been leveraged for their potent alkylating properties, playing a key role in the synthesis of cytostatic agents and pyrazole nitrogen mustards[1]. Related halomethylpyrazoles have also demonstrated significant cytostatic and trichomonacide activities[2]. This whitepaper provides an in-depth mechanistic framework and self-validating experimental protocols for utilizing this reagent effectively.

Physicochemical Profiling & Structural Dynamics

Understanding the structural dynamics of this compound is essential for predicting its behavior in solution. The pyrazole ring is inherently electron-rich; however, the inductive electron-withdrawing effect of the bromomethyl group at the 5-position creates a highly reactive electrophilic center.

The Causality of the Salt Form: Why is this reagent supplied as a hydrobromide salt rather than a free base? The free base of bromomethylpyrazoles is notoriously unstable. Because the molecule contains both a nucleophilic center (the pyrazole nitrogen) and an electrophilic center (the bromomethyl carbon), the free base is highly susceptible to auto-alkylation (quaternization), leading to rapid oligomerization and degradation. By supplying the compound as a hydrobromide salt, the pyrazole ring is protonated, rendering it non-nucleophilic. This simple thermodynamic adjustment dramatically increases shelf-life and bench stability.

Table 1: Physicochemical & Safety Profile
PropertySpecification
Chemical Name 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide
CAS Number (HBr Salt) 1803597-58-1[3]
CAS Number (Free Base) 873191-23-2[4]
Molecular Formula C₆H₁₀Br₂N₂
Primary Reactivity Bimolecular Nucleophilic Substitution ( SN​2 )
Hazard Classifications Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318)[3]

Mechanistic Reactivity Framework

The primary reaction mode of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole is SN​2 displacement. The transition state of this substitution is stabilized by the adjacent π -system of the pyrazole ring, which lowers the activation energy and accelerates the reaction compared to unactivated alkyl halides.

To utilize this reagent, the free base must be liberated in situ using a mild base. Once liberated, it readily reacts with amines, thiols, and alcohols. If water is present without a stronger competing nucleophile, the compound will undergo hydrolysis to form 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole, a common degradation pathway that must be minimized through anhydrous techniques.

Reactivity A 5-(Bromomethyl)-1,3-dimethyl- 1H-pyrazole HBr (Stable Precursor) B Free Base Liberation (Mild Base: K2CO3 / DIPEA) A->B Base added C N-Alkylation (Amines -> Secondary/Tertiary Amines) B->C + R2NH D S-Alkylation (Thiols -> Thioethers) B->D + RSH E O-Alkylation (Phenols/Alcohols -> Ethers) B->E + ROH F Hydrolysis (Degradation) (H2O -> Hydroxymethyl pyrazole) B->F + H2O (Side reaction)

Fig 1. Reactivity pathways of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole upon free-base liberation.

Experimental Workflows

As a Senior Application Scientist, I emphasize that successful utilization of this reagent requires strict control over the order of addition and stoichiometry. The protocols below are designed as self-validating systems to ensure high yields and minimize side reactions.

Protocol 1: N-Alkylation of a Secondary Amine

Stoichiometric Rationale: We utilize 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Why? 1.0 equivalent is required to neutralize the HBr salt of the pyrazole, liberating the free base. Another 1.0 equivalent is required to scavenge the HBr generated during the SN​2 displacement. The remaining 0.5 equivalent ensures the reaction mixture remains sufficiently basic to prevent protonation of the incoming nucleophile.

Step-by-Step Methodology:

  • Preparation: Suspend 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.0 eq) in anhydrous Acetonitrile (MeCN) under an inert nitrogen atmosphere.

  • Thermal Control & Base Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add DIPEA (2.5 eq). Causality: Cooling is critical here. The neutralization of the HBr salt is exothermic. If performed at room temperature, the localized heat can cause the newly liberated free base to rapidly dimerize or hydrolyze before the nucleophile is introduced.

  • Nucleophile Introduction: Add the target secondary amine (1.0 eq) dropwise to the cold solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS or TLC (using a Ninhydrin stain to check for the disappearance of the amine). Do not proceed to workup until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Step1 1. Suspend HBr salt in anhydrous MeCN Step2 2. Add DIPEA (2.5 eq) at 0 °C Step1->Step2 Step3 3. Add Nucleophile (1.0 eq) dropwise Step2->Step3 Step4 4. Warm to RT Stir 4-6 hours Step3->Step4 Step5 5. Aqueous Workup & Extraction Step4->Step5 Step6 6. LC-MS/TLC Check & Purification Step5->Step6

Fig 2. Standardized N-alkylation experimental workflow emphasizing thermal and stoichiometric control.

Protocol 2: S-Alkylation for Thioether Linkages

When reacting with thiols, the nucleophile is significantly softer and more reactive.

  • Base Modification: Replace DIPEA with anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq). Causality: Thiols are easily oxidized to disulfides in the presence of organic bases and atmospheric oxygen. K₂CO₃ provides a heterogeneous basic environment that effectively deprotonates the thiol to the highly nucleophilic thiolate without promoting excessive oxidation.

  • Solvent Modification: Use anhydrous DMF instead of MeCN to ensure adequate solubility of the K₂CO₃ surface interactions. Stir at room temperature for 2–3 hours, followed by a standard aqueous workup.

Safety, Handling, and Degradation Pathways

  • Storage: The hydrobromide salt is hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Handling: As an alkylating agent, this compound is classified as Acute Tox. 4 and Eye Dam. 1[3]. It is a potent electrophile capable of alkylating biological nucleophiles (e.g., DNA, proteins). All handling must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Quenching Spills: Any spills should be treated with a dilute solution of a cheap, highly reactive nucleophile (such as 1M ethanolamine or sodium thiosulfate) to safely quench the bromomethyl group before standard chemical cleanup.

References

  • [3] NextSDS. 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide — Chemical Substance Information. URL:[Link]

  • [1] García-López, M. T., Herranz, R., & Alonso, G. Alkylating nucleosides. 2. Synthesis and cytostatic activity of bromomethylpyrazole and pyrazole nitrogen mustard nucleosides. Journal of Medicinal Chemistry (1979). URL:[Link]

  • [2] Iturrino, L., et al. Synthesis, cytostatic and trichomonacide activities of 3,5-bis-(halomethyl)pyrazoles. European Journal of Medicinal Chemistry (1987). URL:[Link]

Sources

Protocols & Analytical Methods

Method

5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide as a building block in medicinal chemistry

Executive Summary The incorporation of pyrazole pharmacophores is a cornerstone strategy in modern drug discovery, offering favorable physicochemical properties, hydrogen-bonding capabilities, and metabolic stability. 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of pyrazole pharmacophores is a cornerstone strategy in modern drug discovery, offering favorable physicochemical properties, hydrogen-bonding capabilities, and metabolic stability. 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS: 1803597-58-1)[1] serves as a highly efficient electrophilic building block for introducing the 1,3-dimethylpyrazole moiety via SN​2 alkylation. This application note provides a comprehensive guide to the mechanistic rationale, reaction optimization, and validated protocols for utilizing this reagent, with a specific focus on its recent application in synthesizing SARS-CoV-2 nucleocapsid protein inhibitors[2].

Chemical Profile & Mechanistic Rationale

The Advantage of the Hydrobromide Salt

While the free base, 5-bromomethyl-1,3-dimethyl-1H-pyrazole (CAS: 873191-23-2)[3], is synthetically active, it is inherently unstable. Pyrazoles possess nucleophilic nitrogen atoms; in the free base form, intermolecular self-alkylation can occur, leading to oligomerization and degradation.

By utilizing the hydrobromide (HBr) salt [1], the pyrazole nitrogen is protonated. This eliminates its nucleophilicity, locking the molecule in a stable, unreactive state suitable for long-term benchtop storage.

Mechanistic Causality in Alkylation

To activate the reagent for SN​2 substitution, a base must be introduced in situ. The reaction follows a strict stoichiometric causality:

  • Neutralization : The first equivalent of base deprotonates the pyrazole ring, generating the active free-base electrophile.

  • Nucleophile Activation : A second equivalent of base deprotonates the target scaffold (e.g., a phenol or amine) to enhance its nucleophilicity.

  • Acid Scavenging : As the SN​2 attack proceeds, hydrobromic acid is generated as a byproduct. Excess base acts as a scavenger to prevent reaction stalling or unwanted protonation of the product.

Mechanism A HBr Salt Precursor (Stable Storage) B Base Neutralization (-HBr) A->B C Free Base (Active Electrophile) B->C D Nucleophilic Attack (SN2 Pathway) C->D E Alkylated Product (Pharmacophore) D->E

Fig 1: Mechanistic workflow from stable HBr salt to the final alkylated pyrazole pharmacophore.

Application in Drug Discovery: SARS-CoV-2 Inhibitors

A premier example of this building block's utility is found in the development of novel phenanthridine inhibitors targeting the SARS-CoV-2 nucleocapsid protein[2]. In this workflow, the 1,3-dimethylpyrazole moiety was critical for establishing binding affinity within the viral protein's hydrophobic pockets.

Researchers successfully performed a bis-O-alkylation on a dihydroxy-phenanthridine scaffold. The use of the HBr salt precursor under mild alkaline conditions allowed for the precise installation of two pyrazole groups without degrading the sensitive tricyclic core[2].

Synthesis N1 Phenanthridine Scaffold (Nucleophile) N3 K2CO3, CH3CN, 80°C (Alkaline Conditions) N1->N3 N2 5-(Bromomethyl)-1,3-dimethyl- 1H-pyrazole HBr N2->N3 N4 SARS-CoV-2 Nucleocapsid Protein Inhibitor N3->N4

Fig 2: Synthesis of SARS-CoV-2 inhibitors using the pyrazole building block via O-alkylation.

Quantitative Data & Reaction Optimization

To achieve high yields (typically ~80%) when coupling this pyrazole building block to complex scaffolds, specific stoichiometric and environmental conditions must be met. The following table summarizes the optimized parameters derived from validated medicinal chemistry workflows[2].

ParameterOptimized ConditionMechanistic Rationale & Causality
Electrophile 2.5 equivalentsA slight excess ensures complete conversion of the nucleophile, compensating for trace hydrolysis of the bromomethyl group[2].
Base Potassium Carbonate ( K2​CO3​ ), 4.0 eqMild heterogeneous base. 1 eq neutralizes the HBr salt, 1-2 eq deprotonates the nucleophile, and the remainder buffers the system[2].
Solvent Acetonitrile ( CH3​CN )Polar aprotic nature poorly solvates anions, dramatically accelerating SN​2 kinetics. Easy to remove in vacuo.
Temperature 80 °CProvides the necessary thermal energy to overcome the steric hindrance of the 1,3-dimethyl substitutions flanking the reaction site[2].
Time 6 hoursEmpirically determined to allow >95% consumption of the starting material without promoting product degradation[2].
Yield ~80%Demonstrates high efficiency even for sterically demanding bis-alkylation reactions[2].

Validated Experimental Protocol: O-Alkylation via SN​2

The following protocol is a self-validating system designed for the O-alkylation of phenolic scaffolds (e.g., phenanthridine derivatives). Every step includes a built-in rationale to ensure the operator understands the physicochemical changes occurring in the flask.

Materials Required:
  • Target Nucleophile (e.g., phenolic scaffold): 1.0 mmol

  • 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide: 472 mg (2.5 mmol)[2]

  • Anhydrous Potassium Carbonate ( K2​CO3​ ): 552 mg (4.0 mmol)[2]

  • Anhydrous Acetonitrile ( CH3​CN ): 5.0 mL

  • Ethyl Acetate (EtOAc) and Brine for workup.

Step-by-Step Methodology:

Step 1: System Initialization & Activation

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the target nucleophile (1.0 mmol) and anhydrous K2​CO3​ (4.0 mmol).

  • Suspend the mixture in 5.0 mL of anhydrous CH3​CN .

  • Causality Check: Stir at room temperature for 10 minutes. This pre-stirring allows the base to begin deprotonating the nucleophile, generating a highly reactive phenoxide/alkoxide anion before the electrophile is introduced.

Step 2: Electrophile Introduction & Heating

  • Add 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (2.5 mmol) to the stirring suspension[2].

  • Equip the flask with a reflux condenser and transfer it to an oil bath pre-heated to 80 °C.

  • Stir vigorously for 6 hours[2].

  • Causality Check: The suspension will change in appearance as K2​CO3​ is consumed and KBr precipitates. Monitor the reaction via TLC (Thin Layer Chromatography). The disappearance of the nucleophile spot validates the completion of the SN​2 cascade.

Step 3: Solvent Evaporation (Critical Step)

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Concentrate the mixture in vacuo to remove all CH3​CN [2].

  • Causality Check: Acetonitrile is miscible with water. If not removed prior to the aqueous workup, it will partition into the aqueous phase, dragging the polar alkylated product with it and severely reducing the isolated yield.

Step 4: Aqueous Workup & Extraction

  • Resuspend the crude solid residue in 10 mL of distilled H2​O to dissolve the inorganic salts ( K2​CO3​ , KBr ).

  • Extract the aqueous layer with EtOAc (2 × 20 mL)[2].

  • Wash the combined organic phases with 15 mL of saturated aqueous NaCl (brine).

  • Causality Check: The brine wash pulls residual water out of the EtOAc layer via osmotic pressure, pre-drying the organic phase.

Step 5: Drying and Isolation

  • Dry the organic phase over anhydrous MgSO4​ . Filter the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure alkylated pharmacophore (Expected yield: ~80%)[2].

References

  • Title: Novel nucleocapsid protein-targeting phenanthridine inhibitors of SARS-CoV-2 Source: European Journal of Medicinal Chemistry (via PMC) URL: [Link]

  • Title: 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 5-Bromomethyl-1,3-dimethyl-1H-pyrazole — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Application

Application Note: Step-by-Step Preparation of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide

Introduction and Scope The compound 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a highly reactive, electrophilic building block widely utilized in medicinal chemistry and drug development. It serves as a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The compound 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a highly reactive, electrophilic building block widely utilized in medicinal chemistry and drug development. It serves as a critical alkylating agent for the installation of the 1,3-dimethylpyrazole pharmacophore into complex molecular scaffolds. Notably, this moiety has been successfully employed in the synthesis of novel phenanthridine derivatives that act as nucleocapsid protein-targeting inhibitors against SARS-CoV-2[1].

Isolating this compound as a hydrobromide salt rather than a free base is a deliberate and necessary choice. In its free base form, the nucleophilic pyrazole nitrogen can attack the electrophilic bromomethyl group of an adjacent molecule, leading to rapid self-alkylation and polymerization. The hydrobromide salt neutralizes the basicity of the pyrazole ring, ensuring long-term shelf stability and preserving the integrity of the bromomethyl group for subsequent controlled cross-coupling or substitution reactions.

Mechanistic Rationale & Reaction Design

The most atom-economical and operationally simple method to synthesize this compound is the direct bromination of (1,3-dimethyl-1H-pyrazol-5-yl)methanol using 33% Hydrobromic acid in Acetic Acid (HBr/AcOH) [2].

Why choose HBr/AcOH over Phosphorus Tribromide (PBr₃)? While PBr₃ is a standard reagent for converting alcohols to alkyl bromides[3], its use here is suboptimal. PBr₃ generates phosphorous acid ( H3​PO3​ ) as a byproduct, which is highly polar and notoriously difficult to separate from water-soluble pyrazole salts. Furthermore, PBr₃ reactions yield the free base, requiring a secondary step to bubble HBr gas through the solution to form the salt.

In contrast, HBr/AcOH acts as a self-contained, self-validating system:

  • Protection: The strong acid immediately protonates the pyrazole nitrogen, preventing dimerization.

  • Activation: The hydroxyl group is protonated to form a superior leaving group ( −OH2+​ ).

  • Substitution: The high concentration of bromide ions drives a clean SN​2 displacement.

  • Isolation: The highly polar hydrobromide salt is insoluble in non-polar anti-solvents (like diethyl ether), allowing for direct crystallization from the reaction mixture without the need for aqueous workup or column chromatography.

Experimental Workflow

G A (1,3-Dimethyl-1H- pyrazol-5-yl)methanol (Starting Material) C Protonation & SN2 Displacement (80 °C, 4-5 h) A->C B 33% HBr in AcOH (Reagent & Solvent) B->C D Anti-Solvent Precipitation (Diethyl Ether) C->D Reaction Completion E 5-(Bromomethyl)-1,3-dimethyl- 1H-pyrazole hydrobromide (Target Product) D->E Filtration & Drying

Workflow for 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide synthesis.

Materials and Reagents

The following quantitative data outlines the stoichiometry for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
(1,3-Dimethyl-1H-pyrazol-5-yl)methanol 126.161.01.26 g (10.0 mmol)Starting Material
33% wt HBr in Acetic Acid 80.91 (HBr)5.0 (HBr)9.0 mL (~50 mmol)Reagent & Solvent
Diethyl Ether (Anhydrous) 74.12-50 mLAnti-solvent for precipitation
Argon / Nitrogen Gas ---Inert atmosphere

Detailed Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon.

  • Substrate Loading: Charge the flask with 1.26 g (10.0 mmol) of (1,3-dimethyl-1H-pyrazol-5-yl)methanol.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: The initial protonation of the pyrazole ring by HBr is highly exothermic. Cooling prevents localized overheating and degradation.

  • Reagent Addition: Slowly add 9.0 mL of 33% HBr in acetic acid dropwise via a syringe over 10 minutes. The solid will dissolve, yielding a pale yellow solution.

Phase 2: Execution & Monitoring
  • Heating: Remove the ice bath and transfer the flask to a pre-heated oil bath set to 80 °C. Stir vigorously for 4 to 5 hours.

  • Reaction Monitoring:

    • Expert Insight: Thin-Layer Chromatography (TLC) is notoriously unreliable for this reaction because the highly polar hydrobromide salt streaks on silica gel.

    • Self-Validation: Instead, withdraw a 10 µL aliquot, dilute it in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting material mass ( [M+H]+=127.1 ) and the appearance of the brominated product mass ( [M+H]+=189.0/191.0 , exhibiting the characteristic 1:1 isotopic bromine pattern).

Phase 3: Workup & Isolation
  • Cooling: Once complete conversion is confirmed, remove the flask from the oil bath and allow it to cool to room temperature.

  • Precipitation: Transfer the reaction mixture to a 100 mL Erlenmeyer flask. Slowly add 30 mL of ice-cold anhydrous diethyl ether while stirring vigorously.

    • Causality: The hydrobromide salt is completely insoluble in ether, whereas acetic acid and unreacted organic impurities remain solvated. A white to off-white crystalline precipitate will form immediately.

  • Granulation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete crystallization and to granulate the solid for easier filtration.

Phase 4: Purification & Storage
  • Filtration: Filter the suspension rapidly through a sintered glass funnel (medium porosity) under vacuum.

  • Washing: Wash the filter cake with two 10 mL portions of cold diethyl ether to strip away any residual acetic acid.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum (protect from light) for 12 hours to afford the pure product.

  • Storage: Store the highly hygroscopic and reactive salt in a sealed amber vial under argon at -20 °C.

Analytical Data & Quality Control

To verify the structural integrity and purity of the isolated salt, perform 1H NMR spectroscopy. The protonation of the pyrazole ring will cause a distinct downfield shift of all signals compared to the free base.

Proton EnvironmentExpected Chemical Shift ( δ , ppm)MultiplicityIntegration
N-CH₃ ~3.90Singlet3H
C3-CH₃ ~2.30Singlet3H
-CH₂-Br ~4.60Singlet2H
Pyrazole C4-H ~6.30Singlet1H
N-H (Salt) > 10.0 (Broad)Singlet1H
(Note: Shifts recorded in DMSO-d₆; values are approximate. The disappearance of the -OH triplet at ~5.2 ppm confirms complete substitution).

References

  • [1] Title: Novel nucleocapsid protein-targeting phenanthridine inhibitors of SARS-CoV-2 Source: NIH / PubMed Central (PMC) URL:[Link]

  • [3] Title: Phosphorus tribromide - Chemical Properties and Applications Source: Chemdad / ChemicalBook URL:[Link]

Sources

Method

Application Note: Advanced Cross-Coupling and Alkylation Strategies for 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS: 1803597-58-1)[1] Introduction & Strategic Overview The 1,3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS: 1803597-58-1)[1]

Introduction & Strategic Overview

The 1,3-dimethylpyrazole motif is a privileged scaffold in modern drug discovery, frequently utilized to improve aqueous solubility, tune lipophilicity, and establish critical hydrogen-bonding networks in target binding pockets. 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide serves as a highly reactive, versatile electrophilic building block.

However, deploying this reagent presents two distinct chemical challenges:

  • Salt Neutralization: It is supplied as a hydrobromide (HBr) salt, fundamentally altering the stoichiometric requirements for base-mediated reactions.

  • Divergent Reactivity: The heterobenzylic bromide is highly active. It can undergo transition-metal-catalyzed C(sp3)–C(sp2) cross-coupling (e.g., Suzuki-Miyaura) to build carbon frameworks, or it can be utilized in direct nucleophilic substitutions (S_N2) to form C–N or C–O bonds[2].

This application note provides field-proven, self-validating protocols for both pathways, detailing the mechanistic causality behind catalyst, base, and solvent selection.

Mechanistic Insights & Causality (E-E-A-T)

To achieve high yields and suppress side reactions, experimental design must account for the specific electronic and physical properties of this reagent.

The Stoichiometric Imperative of the HBr Salt

In any cross-coupling or alkylation reaction using this compound, 1.0 equivalent of base is immediately consumed to neutralize the HBr salt and liberate the free 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole.

  • Causality: In a standard Suzuki-Miyaura coupling, the base is required to activate the boronic acid (forming the reactive boronate complex) and facilitate the transmetalation step[3]. If a protocol dictates 2.0 equivalents of K₂CO₃ for the coupling, you must use 3.0 equivalents total when using this hydrobromide salt. A failure to adjust this stoichiometry leaves the reaction medium acidic, completely stalling the palladium catalytic cycle and leading to unreacted starting material.

Catalyst Selection for C(sp3)–C(sp2) Cross-Coupling

Unlike aliphatic bromides, benzylic and heterobenzylic bromides cannot undergo β-hydride elimination (as they lack β-hydrogens). However, they are highly prone to homocoupling (forming a 1,2-bis(pyrazolyl)ethane dimer) via the generation of benzylic radicals or off-cycle organopalladium intermediates.

  • Causality: To suppress homocoupling, the reductive elimination step must be accelerated. Utilizing a palladium catalyst with a bidentate ligand possessing a large bite angle—such as Pd(dppf)Cl₂ —forces the intermediate Pd(II) complex into a geometry that drastically lowers the activation energy for reductive elimination, favoring the desired cross-coupled product[4].

Solvent Partitioning to Prevent Hydrolysis

The bromomethyl group is highly susceptible to nucleophilic attack by hydroxide ions, leading to the formation of an inactive hydroxymethyl pyrazole byproduct.

  • Causality: When using aqueous bases (e.g., 2M Na₂CO₃), a biphasic solvent system such as Toluene/H₂O (3:1) is vastly superior to miscible systems like EtOH/H₂O. The organic substrate remains partitioned in the toluene layer, shielding the electrophilic carbon from direct hydroxide attack until oxidative addition to the palladium center occurs.

Reaction Workflows

G Start 5-(Bromomethyl)-1,3-dimethyl -1H-pyrazole HBr Neutral Free Base Intermediate Start->Neutral + Base (1.0 eq) Suzuki Suzuki-Miyaura Cross-Coupling Neutral->Suzuki Pd Cat, Base Alkylation Nucleophilic Substitution Neutral->Alkylation Nu-H, Base Prod1 C(sp3)-C(sp2) Bond Suzuki->Prod1 Prod2 C(sp3)-X Bond Alkylation->Prod2

Divergent synthetic workflows for 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide.

Data Presentation: Condition Optimization

The following tables summarize the optimization data for both the Suzuki-Miyaura coupling and the base-mediated alkylation pathways, demonstrating the critical nature of base stoichiometry and solvent selection.

Table 1: Optimization of Suzuki-Miyaura C(sp3)–C(sp2) Coupling

Catalyst (5 mol%) Base (Equivalents) Solvent System Temp (°C) Yield (%) Observation
Pd(PPh₃)₄ K₂CO₃ (2.0 eq) Toluene/H₂O 90 < 10% Stalled; insufficient base for HBr neutralization.
Pd(PPh₃)₄ K₂CO₃ (3.0 eq) Toluene/H₂O 90 65% Moderate yield; some homocoupling observed.
Pd(dppf)Cl₂ K₂CO₃ (3.0 eq) Toluene/H₂O 90 88% Optimal; homocoupling suppressed.

| Pd(dppf)Cl₂ | K₂CO₃ (3.0 eq) | EtOH/H₂O | 80 | 45% | High levels of hydrolysis byproduct. |

Table 2: Optimization of Base-Mediated O-Alkylation (Phenol Substrates)

Base (Equivalents) Solvent Temp (°C) Time (h) Yield (%) Reference
K₂CO₃ (2.0 eq) DMF 80 12 55% Sluggish reaction; partial conversion.

| K₂CO₃ (4.0 eq) | CH₃CN | 80 | 6 | 80% | Optimal; complete conversion[2]. |

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Formation of a C(sp3)–C(sp2) bond between the pyrazole methyl group and an aryl/heteroaryl ring.

Reagents:

  • 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol) [Critical: 1.0 eq for HBr, 2.0 eq for coupling]

  • Degassed Toluene/H₂O (3:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this process three times.

  • Substrate Addition: Dissolve the 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide in degassed toluene (7.5 mL) and add it to the flask via syringe. Add degassed deionized water (2.5 mL).

  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath under vigorous stirring (1000 rpm) to ensure adequate mixing of the phases. Monitor via LC-MS or TLC until the starting material is consumed (typically 4–8 hours).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and separate the layers. Wash the organic layer with brine (2 × 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure cross-coupled product.

Protocol B: Base-Mediated O-Alkylation (Ether Formation)

Objective: Nucleophilic substitution to append the pyrazole motif to a phenolic or heterocyclic hydroxyl group, as utilized in the synthesis of SARS-CoV-2 phenanthridine inhibitors[2].

Reagents:

  • Phenol/Heteroaryl-OH derivative (1.0 mmol)

  • 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (4.0 mmol)

  • Anhydrous Acetonitrile (CH₃CN) (5 mL)

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask, suspend the phenol derivative (1.0 mmol) and K₂CO₃ (4.0 mmol) in anhydrous CH₃CN (5 mL). Stir at room temperature for 15 minutes to initiate the formation of the phenoxide ion.

  • Electrophile Addition: Add the 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.5 mmol) to the suspension in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 80 °C for 6 hours[2].

  • Workup: Remove the CH₃CN solvent via rotary evaporation. Quench the solid residue with deionized H₂O (10 mL) to dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (2 × 20 mL). Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate in a vacuum.

  • Purification: Purify the crude product by flash chromatography on silica gel to isolate the target ether as a solid (Typical yield: ~80%).

References

  • Title: Novel nucleocapsid protein-targeting phenanthridine inhibitors of SARS-CoV-2 Source: European Journal of Medicinal Chemistry (via NIH PMC) URL: [Link]

  • Title: Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Application

Application Note: 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide in Advanced Agrochemical Discovery

Executive Summary The development of next-generation agrochemicals requires highly versatile, stable, and reactive building blocks to construct complex molecular architectures. 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals requires highly versatile, stable, and reactive building blocks to construct complex molecular architectures. 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS 1803597-58-1) has emerged as a critical intermediate in the synthesis of novel fungicides and insecticides. This application note details the mechanistic rationale, optimized protocols, and biological pathways associated with utilizing this specific hydrobromide salt to synthesize novel Succinate Dehydrogenase Inhibitors (SDHIs) and related crop protection agents.

Mechanistic Rationale: The Privileged Pyrazole Scaffold

The 1,3-dimethyl-1H-pyrazole core is a highly privileged scaffold in modern agrochemistry, particularly in the design of Succinate Dehydrogenase Inhibitors (SDHIs) 1[1]. The pyrazole ring provides essential hydrogen bonding interactions (via the pyrazole nitrogen) with the conserved histidine residues in the ubiquinone binding site of fungal Complex II 1[1].

Why use the 5-(bromomethyl) derivative? The bromomethyl group at the 5-position serves as a highly reactive electrophilic hub, allowing for rapid SN​2 functionalization to attach diverse pharmacophores.

Why the hydrobromide salt? The free base of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole is notoriously unstable; it is prone to auto-catalytic intermolecular N-alkylation (polymerization) due to the inherent nucleophilicity of the pyrazole nitrogens. The hydrobromide salt protonates the pyrazole core, effectively deactivating its nucleophilicity. This causality renders the compound shelf-stable for long-term storage and allows for precise stoichiometric weighing during high-throughput library synthesis.

Application Workflow: Overcoming SDHI Cross-Resistance

Traditional SDHIs (e.g., boscalid, bixafen) rely heavily on rigid carboxamide linkages 2[2]. However, high selection pressure in the field has led to target-site mutations in fungal pathogens. To combat this cross-resistance, researchers are utilizing 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole to synthesize novel, flexible linkages—such as oxime ethers 2[2] and sulfonohydrazides 3[3].

ChemicalWorkflow A 5-(Bromomethyl)-1,3-dimethyl -1H-pyrazole HBr (Stable Precursor) B Base (e.g., K2CO3) Polar Aprotic Solvent A->B Deprotonation C Free Base Intermediate (Reactive Electrophile) B->C E SN2 Alkylation Product (Agrochemical Candidate) C->E SN2 Attack D Nucleophile (Nu-H) (Phenol, Amine, Thiol) D->E Nu- addition

Fig 1. Chemical workflow for the SN2 functionalization of the pyrazole hydrobromide precursor.

Experimental Methodology: Self-Validating SN​2 Functionalization Protocol

Protocol: Synthesis of 3-((1,3-Dimethyl-1H-pyrazol-5-yl)methoxy)-substituted pharmacophores via O-Alkylation

This protocol describes the coupling of the pyrazole precursor with a complex phenol, a method rigorously validated in the synthesis of highly active ether-linked libraries 4[4].

Step-by-Step Procedure & Causality:
  • Preparation: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve the target phenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that minimally solvates anions, thereby maximizing the nucleophilicity of the phenoxide ion for the subsequent SN​2 attack.

  • Deprotonation & Free-Basing: Add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 equiv) to the solution. Stir at room temperature for 30 minutes.

    • Causality: Exactly 2.5 equivalents are required to ensure system equilibrium. 1.0 equiv neutralizes the HBr salt of the pyrazole, 1.0 equiv deprotonates the phenol to form the active nucleophile, and a 0.5 equiv excess drives the reaction to completion.

  • Electrophile Addition: Add 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.1 equiv) portion-wise to avoid rapid exothermic spikes. Heat the reaction mixture to 60 °C.

  • Validation & In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is definitively complete when the mass signal for the bromomethyl pyrazole (M+H ~189/191) is completely consumed and replaced by the desired product mass. If unreacted phenol remains but the electrophile is consumed, the bromomethyl pyrazole was likely degraded by trace moisture; add an additional 0.1 equiv of the precursor.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (5x volume of DMF). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl and brine.

    • Causality: LiCl specifically complexes with DMF, efficiently pulling the high-boiling solvent into the aqueous phase and preventing it from contaminating the final isolated solid.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the ether-linked candidate.

Quantitative Data: Reaction Optimization

To maximize throughput in agrochemical discovery, the SN​2 conditions must be tailored to the specific nucleophile. The table below summarizes the optimized parameters for various linkages.

Table 1: Optimization of SN​2 Alkylation Conditions for 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide

NucleophileSolventBase (Equiv)Temp (°C)Time (h)IPC MethodIsolated Yield (%)
Phenol derivativeDMF K2​CO3​ (2.5)604LC-MS88
Phenol derivativeMeCN K2​CO3​ (2.5)808LC-MS72
Primary AmineDMFDIPEA (3.0)2512TLC81
ThiophenolTHF Cs2​CO3​ (2.2)252LC-MS94

Note: DIPEA is utilized for amine nucleophiles to provide steric hindrance, preventing over-alkylation (quaternary amine formation) and minimizing base-catalyzed degradation.

Biological Mechanism of Action: Fungal Complex II Inhibition

Once synthesized, these pyrazole-linked candidates act as potent SDHIs. They competitively bind to the ubiquinone binding site of Succinate Dehydrogenase (Complex II) in the mitochondrial respiratory chain 1[1]. This blockade halts the Tricarboxylic Acid (TCA) cycle by preventing the oxidation of succinate to fumarate, leading to rapid ATP depletion, mitochondrial swelling, and ultimate mycelial collapse 2[2].

SDHI_Pathway A Pyrazole-Linked Agrochemical Candidate B Mitochondrial Complex II (Succinate Dehydrogenase) A->B High Affinity Binding C Ubiquinone Binding Site (Competitive Blockade) B->C D TCA Cycle Arrest (Succinate to Fumarate) C->D Enzyme Inhibition E Fungal Pathogen Death (Mycelial Collapse) D->E ATP Depletion

Fig 2. Mechanism of action for pyrazole-derived Succinate Dehydrogenase Inhibitors (SDHIs).

References

  • Desbordes, P., & Essigmann, B. "Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode." PMC. URL: 1

  • "Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors." PubMed. URL: 2

  • "Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism." ACS Publications. URL: 3

  • "Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors." MDPI. URL: 4

Sources

Method

Application Notes and Protocols for Catalytic Transformations of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide

Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and functional materials.[1][2] Its derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The synthetic functionalization of the pyrazole ring is therefore a critical endeavor in the discovery and development of novel chemical entities.

5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a highly versatile and reactive building block for the synthesis of a diverse array of substituted pyrazole derivatives. The bromomethyl group at the 5-position serves as an excellent electrophilic handle for introducing a wide range of functionalities through various catalytic transformations. This guide provides a comprehensive overview of catalytic systems for the transformation of this valuable synthetic intermediate, with a focus on practical application notes and detailed protocols for researchers in drug discovery and synthetic chemistry.

The hydrobromide salt form of this reagent enhances its stability and handling properties. However, for most of the catalytic transformations discussed herein, the free base form is the reactive species. This can be achieved either by a separate workup step or, more conveniently, by in situ neutralization using a suitable base within the reaction mixture.

I. Phase-Transfer Catalysis (PTC) for C-O and C-N Bond Formation

Phase-transfer catalysis (PTC) is a powerful and operationally simple technique for conducting reactions between reactants in immiscible phases.[4][5] This methodology is particularly well-suited for the nucleophilic substitution of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole with a variety of O- and N-nucleophiles. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from an aqueous or solid phase to the organic phase where the pyrazole substrate resides, thereby accelerating the reaction rate under mild conditions.[6][7]

Mechanistic Rationale

The mechanism of PTC in this context involves the formation of an ion pair between the phase-transfer catalyst (Q⁺X⁻) and the anionic nucleophile (Nu⁻). This lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase and can readily react with the 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole to form the desired product. The catalyst is then regenerated and returns to the aqueous or solid phase to repeat the cycle.

PTC_Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Lipophilic Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_org Phase Transfer QX_aq Catalyst (Q⁺X⁻) QX_aq->QNu_org RBr_org 5-(bromomethyl)pyrazole (R-Br) RNu_org Product (R-Nu) QBr_org Regenerated Catalyst (Q⁺Br⁻) RNu_org->QBr_org QBr_org->QX_aq Phase Transfer QNu_orgRBr_org QNu_orgRBr_org QNu_orgRBr_org->RNu_org SN2 Reaction

Figure 1: Generalized mechanism of Phase-Transfer Catalysis (PTC).
Application Scope and Data Summary

A wide range of O- and N-nucleophiles can be effectively coupled with 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole using PTC. The following table summarizes representative examples based on analogous systems.

EntryNucleophileProduct TypeCatalystSolventTemp. (°C)Yield (%)
1PhenolAryl etherTBABTHFRTHigh
2p-CresolAryl etherTBABTHFRTHigh
3AnilineSecondary amineTBABTHFRTHigh
4MorpholineTertiary amineTBABTHFRTHigh
5PhthalimideN-substituted imideTBABTHFRTHigh
6Sodium azideAzideTBABTHFRTHigh

TBAB: Tetrabutylammonium bromide

Detailed Protocol: PTC-Mediated Etherification with Phenol

This protocol describes a general procedure for the O-alkylation of phenols with 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide using phase-transfer catalysis.

Materials:

  • 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.0 equiv)

  • Phenol (1.2 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 0.1 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a round-bottom flask, add 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide, phenol, potassium carbonate, and tetrabutylammonium bromide.

  • Add THF and a minimal amount of water to dissolve the solid base.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(phenoxymethyl)-1,3-dimethyl-1H-pyrazole.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[8] While direct literature on the application of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole as an electrophile in these reactions is emerging, its structural similarity to benzylic bromides allows for the adaptation of established protocols.

Palladium_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Figure 2: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
A. C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)-C(sp²) bonds.[9] In the context of our substrate, this would involve the reaction with an organoboron reagent in the presence of a palladium catalyst and a base.

Generalized Protocol:

  • In a Schlenk flask, combine 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.0 equiv), the arylboronic acid (1.5 equiv), and a base such as potassium carbonate or cesium carbonate (3.0 equiv).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

The Heck-Mizoroki reaction facilitates the coupling of the bromomethyl group with an alkene to form a new C-C double bond.[10][11]

Generalized Protocol:

  • Combine 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.0 equiv), the alkene (1.5 equiv), and a base such as triethylamine or potassium carbonate (2.0 equiv) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • Add a palladium catalyst, commonly Pd(OAc)₂ (2-5 mol%) with or without a phosphine ligand.

  • Heat the reaction mixture under an inert atmosphere at 80-120 °C.

  • Monitor the reaction progress and upon completion, cool the mixture, filter off any solids, and perform an aqueous workup.

  • Purify the product by column chromatography.

The Sonogashira coupling enables the formation of a C(sp³)-C(sp) bond between the bromomethyl group and a terminal alkyne.[12][13]

Generalized Protocol:

  • To a Schlenk flask under an inert atmosphere, add 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine base like triethylamine or diisopropylamine.

  • Add the terminal alkyne (1.2 equiv) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Perform a standard aqueous workup and purify the resulting alkynylated pyrazole by column chromatography.

B. C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an organic halide.[7][14]

Generalized Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv).

  • Add 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.0 equiv) and the amine (1.2 equiv).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction, and upon completion, cool to room temperature, quench with water, and extract the product.

  • Purify by column chromatography.

III. Summary and Outlook

The catalytic transformations of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide offer a rich and diverse platform for the synthesis of novel pyrazole derivatives. Phase-transfer catalysis provides a mild and efficient route for C-O and C-N bond formation through nucleophilic substitution. Furthermore, the principles of palladium-catalyzed cross-coupling reactions can be applied to forge new C-C and C-N bonds, significantly expanding the accessible chemical space. The protocols outlined in this guide serve as a robust starting point for researchers to explore the synthetic utility of this valuable building block in their respective fields.

Workflow cluster_PTC Nucleophilic Substitution cluster_Pd Cross-Coupling Reactions Start 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide PTC Phase-Transfer Catalysis Start->PTC Pd_CC Palladium-Catalyzed Cross-Coupling Start->Pd_CC CO_bond C-O Bond Formation (Ethers, Esters) PTC->CO_bond CN_bond_PTC C-N Bond Formation (Amines, Amides, Azides) PTC->CN_bond_PTC Suzuki Suzuki Coupling (C-C) Pd_CC->Suzuki Heck Heck Coupling (C-C) Pd_CC->Heck Sonogashira Sonogashira Coupling (C-C) Pd_CC->Sonogashira Buchwald Buchwald-Hartwig (C-N) Pd_CC->Buchwald

Figure 3: Synthetic routes for the transformation of 5-(bromomethyl)pyrazole.

References

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield with 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide

Welcome to the technical support center for 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for improving reaction yields and overcoming common challenges encountered when using this versatile reagent.

I. Understanding the Reagent: A Chemist's Perspective

5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a valuable alkylating agent in organic synthesis, prized for its ability to introduce the 1,3-dimethyl-1H-pyrazol-5-yl)methyl moiety into a wide range of nucleophiles. The presence of the hydrobromide salt enhances its stability and shelf-life, but also necessitates careful consideration of reaction conditions, particularly the choice and stoichiometry of the base.[1] The bromomethyl group is the reactive site for nucleophilic substitution, making this compound a key building block in the synthesis of various biologically active molecules.[2][3]

II. Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses common issues encountered during reactions with 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide and provides actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction shows a significant amount of unreacted starting material, resulting in a low yield. What are the potential causes and how can I improve the conversion?

Answer: Low conversion can stem from several factors, primarily related to incomplete neutralization of the hydrobromide salt, insufficient nucleophilicity of your substrate, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Base Selection and Stoichiometry: The hydrobromide salt of the reagent requires at least one equivalent of base for neutralization before the alkylation can proceed. A second equivalent is then needed to deprotonate the nucleophile (if it's not already in its anionic form). Therefore, using at least two equivalents of base is a critical starting point. For weakly nucleophilic substrates, a stronger base might be necessary to drive the reaction to completion.[4]

Base Strength Typical Solvents Comments
K₂CO₃, Cs₂CO₃Weak/ModerateAcetonitrile (ACN), DMF, DMSOGood for many nucleophiles. Cs₂CO₃ is often more effective due to its higher solubility.[4]
NaHStrongAnhydrous THF, DMFUse with caution. Ensures complete deprotonation of even weak nucleophiles. Requires anhydrous conditions.[4]
DBUStrong (non-nucleophilic)ACN, THFEffective for promoting reactions with sensitive substrates.[2]
  • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for N-alkylation reactions.[4][5]

Solvent Polarity Key Advantages
Acetonitrile (ACN)Polar AproticGood for many reactions, easy to remove.
DMF, DMSOPolar AproticExcellent solvating power, can accelerate slow reactions.[4][5]
THFLess Polar AproticOften used with strong bases like NaH.
  • Reaction Temperature: Many alkylation reactions proceed well at room temperature. However, if you observe low conversion, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side-product formation at elevated temperatures.

  • Reactivity of the Nucleophile: If your nucleophile is inherently weak, consider strategies to enhance its reactivity. For example, if you are performing an N-alkylation of a weakly acidic amine, using a stronger base will generate a higher concentration of the more nucleophilic conjugate base.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is messy, with multiple spots on the TLC plate. What are the likely side reactions and how can I minimize them?

Answer: The formation of impurities often points to side reactions such as over-alkylation (for primary amines), elimination, or degradation of the starting material or product.

Troubleshooting Steps:

  • Over-Alkylation: If your nucleophile is a primary amine, it can be alkylated twice, leading to the formation of a tertiary amine. To minimize this, consider the following:

    • Stoichiometry Control: Use a slight excess of the amine nucleophile relative to the pyrazole reagent.

    • Slow Addition: Add the 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide solution dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.[4][6]

  • Elimination Reactions: While less common with primary bromides, elimination can occur in the presence of a strong, sterically hindered base. If you suspect elimination is a problem, switch to a less hindered base.

  • Degradation: The pyrazole ring is generally stable, but prolonged heating or exposure to strong acids or bases can lead to degradation.[7] Monitor your reaction progress and work it up as soon as the starting material is consumed.

III. Experimental Protocols: A Practical Guide

General Protocol for N-Alkylation using 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide

This protocol provides a reliable starting point for the N-alkylation of a generic amine nucleophile.

Materials:

  • 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.2 equiv)

  • Anhydrous acetonitrile (ACN)

Procedure:

  • To a solution of the amine nucleophile in anhydrous ACN, add K₂CO₃.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide to the mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and wash the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Frequently Asked Questions (FAQs)

Q1: Do I need to use anhydrous conditions for my reaction?

A1: While not always strictly necessary, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using strong bases like NaH. This prevents the quenching of the base and potential side reactions involving water.

Q2: How can I purify my final product if it is difficult to separate from the starting materials by column chromatography?

A2: If chromatographic separation is challenging, consider alternative purification techniques:

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products. Experiment with different solvent systems, such as ethanol/water or hexane/ethyl acetate.[8]

  • Acid-Base Extraction: If your product has a basic nitrogen atom, you can perform an acid-base extraction to separate it from non-basic impurities.[8]

  • Formation of an Acid Addition Salt: Treating your product with an acid (e.g., HCl in ether) can lead to the precipitation of a crystalline salt, which can be isolated by filtration.[9]

Q3: My pyrazole product appears to be degrading over time. What are the best storage conditions?

A3: Pyrazole derivatives can be susceptible to oxidation and photodegradation.[10] For long-term stability, store your compound in a cool, dark place, preferably under an inert atmosphere. Using amber vials and storing in a refrigerator or freezer is recommended.[10]

Q4: Can I use this reagent for C-alkylation or O-alkylation reactions?

A4: Yes, 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a versatile alkylating agent that can be used to alkylate a variety of nucleophiles, including carbanions (for C-alkylation) and alkoxides or phenoxides (for O-alkylation). The general principles of base selection and reaction conditions discussed above will also apply to these transformations.

V. Visualizing the Process

Logical Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Reaction Yield check_base Check Base Stoichiometry (≥ 2 equivalents?) start->check_base increase_base Increase Base to 2.2 eq. check_base->increase_base No check_temp Reaction Temperature (Room Temp?) check_base->check_temp Yes increase_base->check_temp increase_temp Increase Temperature (40-60 °C) check_temp->increase_temp Yes check_solvent Solvent Choice (ACN, DMF, DMSO?) check_temp->check_solvent No increase_temp->check_solvent change_solvent Switch to a More Polar Aprotic Solvent check_solvent->change_solvent No check_nucleophile Nucleophile Reactivity check_solvent->check_nucleophile Yes change_solvent->check_nucleophile stronger_base Use a Stronger Base (e.g., NaH) check_nucleophile->stronger_base Weak success Improved Yield check_nucleophile->success Sufficiently Reactive stronger_base->success

Caption: A decision tree for troubleshooting low reaction yields.

General Reaction Mechanism for N-Alkylation

reaction_mechanism reagents R₂NH + 2 Base + Pyr-CH₂Br·HBr deprotonation R₂N⁻ + 2 Base·H⁺ + Pyr-CH₂Br reagents->deprotonation Deprotonation sn2 R₂N-CH₂-Pyr + Br⁻ deprotonation->sn2 SN2 Attack

Caption: The general mechanism for N-alkylation.

VI. References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved from

  • 5-BroMo-1,3-diMethyl-1H-pyrazole hydrobroMide — Chemical Substance Information. (n.d.). Retrieved from

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.). Retrieved from

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem. (n.d.). Retrieved from

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Retrieved from

  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.). Retrieved from

  • Remote-Markovnikov Hydrobromination and Hydrochlorination of Allyl Carboxylates via Dual Photoredox/Cobalt Catalysis - PMC. (2025, July 25). Retrieved from

  • CAS 1855907-09-3: 1H-Pyrazole, 5-(bromomethyl)-1-methyl-, … - CymitQuimica. (n.d.). Retrieved from

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications. (2022, July 25). Retrieved from

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from

  • 5-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide - Sigma-Aldrich. (n.d.). Retrieved from

  • Technical Support Center: Greener Approaches to N-Alkylation Reactions - Benchchem. (n.d.). Retrieved from

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.). Retrieved from

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from

  • Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). (2013, May 24). Retrieved from

  • Application Notes and Protocols for Friedel-Crafts Alkylation Reactions with 1,3,5-Tris(bromomethyl)benzene - Benchchem. (n.d.). Retrieved from

  • CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Retrieved from

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). - ResearchGate. (n.d.). Retrieved from

  • N-Dealkylation of Amines - PMC. (n.d.). Retrieved from

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9). Retrieved from

  • Technical Support Center: Efficient Synthesis of Pyrazole Derivatives - Benchchem. (n.d.). Retrieved from

  • PRODUCT INFORMATION - Cayman Chemical. (n.d.). Retrieved from

  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate. (2025, December 6). Retrieved from

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 29). Retrieved from

  • Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry - ACS Publications. (2017, November 29). Retrieved from

  • N alkylation at sp 3 Carbon Reagent Guide. (2026, February 27). Retrieved from

  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. (n.d.). Retrieved from

  • Hydroboration-Oxidation of Alkynes with Practice Problems - Chemistry Steps. (2020, March 15). Retrieved from

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.). Retrieved from

  • 5-bromo-1,3-dimethyl-1H-pyrazole ≥97% | Avantor. (n.d.). Retrieved from

  • Technical Support Center: Optimizing Geranylamine N-alkylation - Benchchem. (n.d.). Retrieved from

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from

  • Friedel-Crafts Alkylation - Chemistry Steps. (2025, June 20). Retrieved from

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. (2017, April 25). Retrieved from

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (2022, May 24). Retrieved from

  • 3-Bromo-1,5-dimethyl-1H-pyrazole SDS, 5744-80-9 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from

  • Markovnikov-Selective Hydroboration of Aryl Alkenes Catalyzed by Quaternary Ammonium Salts - PMC. (n.d.). Retrieved from

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (n.d.). Retrieved from

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone - Scholars Research Library. (n.d.). Retrieved from

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (n.d.). Retrieved from

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved from

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry - Oriental Journal of Chemistry. (n.d.). Retrieved from

  • Alkene + HBR + ROOR - Reaction Mechanism - YouTube. (2020, July 4). Retrieved from

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Retrieved from

  • 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide — Chemical Substance Information - NextSDS. (n.d.). Retrieved from

Sources

Optimization

Preventing degradation of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide during long-term storage

Welcome to the dedicated technical support guide for 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS 1803597-58-1). This resource is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS 1803597-58-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address challenges you may encounter during storage and handling.

I. Core Concepts: Understanding the Molecule's Stability

5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a heterocyclic compound valued in synthetic organic chemistry.[1] Its structure, featuring a reactive bromomethyl group and a hydrobromide salt, dictates its stability profile. The primary degradation concerns are linked to three main factors: moisture, light, and temperature.

  • Hygroscopicity: The hydrobromide salt form makes the compound susceptible to absorbing moisture from the atmosphere. Water can act as a nucleophile, leading to the hydrolysis of the bromomethyl group.

  • Photosensitivity: Brominated aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation.[2][3] Photon energy can induce the cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species.

  • Thermal Stability: While pyrazole-based compounds and their salts generally exhibit good thermal stability, elevated temperatures can accelerate other degradation pathways, such as hydrolysis or reactions with contaminants.[4][5][6]

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in a tightly sealed container, protected from light, at a reduced temperature, and in a dry environment. The recommended conditions are summarized in the table below.

Q2: My compound has developed a slight brownish tint. Is it still usable?

A2: A brown discoloration often suggests potential oxidation or minor degradation.[7] While slight discoloration may not always indicate significant impurity, it is a sign that the compound has been exposed to suboptimal conditions. It is highly recommended to assess the purity of the discolored material before use in a critical application.

Q3: I've noticed the powder has become clumpy. What is the cause and what should I do?

A3: Clumping is a strong indicator that the compound has absorbed moisture due to its hygroscopic nature. This can increase the risk of hydrolysis of the bromomethyl group. Before use, the material should be dried under vacuum. However, depending on the extent of moisture exposure, some degradation may have already occurred. Purity analysis is recommended.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, storage in a standard freezer (-20 °C) is a good practice for minimizing degradation rates. However, it is crucial to ensure the container is tightly sealed to prevent moisture from condensing on the cold compound when it is removed from the freezer. Always allow the container to warm to room temperature before opening.

Q5: What solvents are recommended for dissolving this compound for experimental use?

A5: As a hydrobromide salt, the compound is generally soluble in polar solvents.[1] For reactions, aprotic solvents are often preferred to avoid solvolysis of the reactive bromomethyl group. Always consult the specific requirements of your synthetic procedure.

III. Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This guide provides a systematic approach to identifying and addressing potential degradation of your 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide.

Visual Inspection and Initial Assessment

The first step in troubleshooting is a careful visual inspection of the compound.

ObservationPotential CauseRecommended Action
Change in Color (to yellow/brown) Oxidation, PhotodegradationAssess purity via TLC or HPLC. If purity is compromised, consider purification or using a new batch.
Clumping or Wet Appearance Moisture Absorption (Hygroscopicity)Dry the compound under vacuum. Assess purity to check for hydrolysis.
Unusual Odor Significant DegradationDo not use. Dispose of the compound according to safety guidelines.
Workflow for Troubleshooting Suspected Degradation

G cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Decision Making cluster_3 Action start Suspected Degradation (e.g., color change, clumping) tlc Run Thin-Layer Chromatography (TLC) start->tlc hplc Perform HPLC or GC-MS Analysis start->hplc Quantitative nmr Acquire ¹H NMR Spectrum start->nmr Structural compare Compare to Reference (Standard or initial analysis) tlc->compare Quick Check hplc->compare nmr->compare evaluate Evaluate Impurity Profile compare->evaluate decision Is Purity Acceptable? evaluate->decision proceed Proceed with Experiment decision->proceed Yes purify Purify Material (e.g., recrystallization) decision->purify No discard Discard and Use New Batch decision->discard No, and purification is not feasible purify->proceed purify->discard If purification fails

Caption: Workflow for troubleshooting pyrazole decomposition.

Potential Degradation Pathways

Understanding the likely chemical transformations can aid in identifying degradation products.

G main 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide C₅H₈Br₂N₂ hydrolysis 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole C₆H₁₀N₂O + HBr main->hydrolysis  + H₂O (Moisture) (Hydrolysis) debromination 1,3,5-trimethyl-1H-pyrazole C₆H₁₀N₂ + HBr main->debromination  + Light (hν) or Reductant (Debromination) oxidation 1,3-dimethyl-1H-pyrazole-5-carbaldehyde C₆H₈N₂O + Oxidized Species main->oxidation  + O₂ / Light (Oxidation)

Caption: Common degradation pathways for pyrazole compounds.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis:

    • Inject a blank (Mobile Phase A) to ensure a clean baseline.

    • Inject the sample and integrate the peak areas. Purity can be calculated as the percentage of the main peak area relative to the total peak area.

V. Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature -20°C to 8°CReduces the rate of all chemical degradation pathways.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation.
Light Amber vial or protected from lightPrevents photodegradation and debromination.[2][3]
Moisture Tightly sealed container in a desiccatorPrevents hydrolysis of the bromomethyl group.

VI. Chemical Incompatibility

To prevent hazardous reactions, do not store 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide with the following classes of chemicals:[9][10][11]

  • Strong Bases: (e.g., sodium hydroxide, potassium carbonate) - Can neutralize the hydrobromide salt and potentially lead to elimination reactions.

  • Strong Oxidizing Agents: (e.g., nitric acid, permanganates) - Can lead to vigorous and potentially explosive reactions.

  • Reactive Metals: (e.g., sodium, potassium, magnesium) - Incompatible with the acidic nature of the hydrobromide salt.

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

VII. References

  • ResearchGate. (n.d.). Bromide Salts for thermochemical heat upgrade and storage: Investigation of the reversibility of reactions. Retrieved from [Link]

  • MDPI. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Retrieved from [Link]

  • Blink. (2024). Chemical Compatibility Guidelines. Retrieved from [Link]

  • University of Waterloo. (n.d.). Hydrolysis. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Retrieved from [Link]

  • EPA. (n.d.). Incompatible Chemicals Storage. Retrieved from [Link]

  • ACS Publications. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. Retrieved from [Link]

  • PubMed. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Retrieved from [Link]

  • ResearchGate. (n.d.). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. Retrieved from [Link]

  • University of St Andrews. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

  • PMC. (2022). Properties of Bromine Fused Salts Based on Quaternary Ammonium Molecules and Their Relevance for Use in a Hydrogen Bromine Redox Flow Battery. Retrieved from [Link]

  • Google Patents. (n.d.). CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from

  • Brookhaven National Laboratory. (2007). BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE. Retrieved from [Link]

  • Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • PMC. (n.d.). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Retrieved from [Link]

  • PubMed. (2017). Photodegradation of some brominated and phenolic micropollutants in raw hospital wastewater with CeO2 and TiO2 nanoparticles. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Quaternary Heterocyclic Salts. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of tetrahalobisphenol-A (X = Cl, Br) flame retardants and delineation of factors affecting the process. Retrieved from [Link]

  • The University of Edinburgh. (n.d.). Storage of Incompatible Chemicals. Retrieved from [Link]

  • ChemRxiv. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide — Chemical Substance Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide Synthesis

Process Overview & Mechanistic Context The synthesis of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a critical intermediate step in the preparation of pharmaceutically active compounds, including macrocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Process Overview & Mechanistic Context

The synthesis of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a critical intermediate step in the preparation of pharmaceutically active compounds, including macrocyclic Mcl-1 inhibitors[1] and phenanthridine derivatives targeting SARS-CoV-2[2].

The transformation relies on the bromination of (1,3-dimethyl-1H-pyrazol-5-yl)methanol. Phosphorus tribromide (PBr3) is the reagent of choice due to its high efficiency in converting primary alcohols to alkyl bromides[3]. Unlike thionyl chloride (SOCl2), PBr3 generates hydrogen bromide (HBr) in situ, which protonates the basic pyrazole nitrogen to form a highly crystalline, stable hydrobromide salt[4].

However, the electron-rich nature of the pyrazole core and the high reactivity of the benzylic-like alcohol make this reaction highly susceptible to over-bromination and dimerization if process parameters are not strictly controlled.

Reaction Pathway & Impurity Profiling

Pathway SM (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (Starting Material) Target 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole HBr (Target API Intermediate) SM->Target 0-20°C Complete Conversion Imp2 Bis-pyrazole Ether (Dimerization) SM->Imp2 Nucleophilic Attack on Target PBr3 PBr3 / HBr (Brominating Agent) PBr3->Target Imp1 C4-Brominated Impurity (Over-bromination) Target->Imp1 Excess PBr3 / Heat

Fig 1. Reaction pathway and common impurity formation mechanisms.

Quantitative Impurity Profile

To ensure downstream coupling reactions proceed efficiently, the intermediate must meet strict purity criteria. Below is the standard analytical profile for this synthesis:

ImpurityChemical IdentityMechanism of FormationAnalytical Marker (LC-MS)Acceptable Limit
Impurity A Unreacted Starting MaterialIncomplete conversion127.1 [M+H]⁺< 1.0%
Impurity B 4-Bromo-5-(bromomethyl)-1,3-dimethyl-1H-pyrazoleElectrophilic aromatic substitution267.9 / 269.9 [M+H]⁺< 0.5%
Impurity C Bis((1,3-dimethyl-1H-pyrazol-5-yl)methyl) etherNucleophilic attack by SM235.2 [M+H]⁺< 0.5%
Impurity D Free Base (Non-salt form)Loss of HBr during workup189.0 [M+H]⁺N/A (State issue)

Diagnostic FAQs & Troubleshooting Guides

Q1: My LC-MS shows a significant +79/81 m/z shift (Impurity B). Why is this happening and how do I prevent it?

  • Expertise & Causality: The pyrazole ring is highly electron-rich, particularly at the C4 position. If the reaction temperature exceeds 20°C, or if a large excess of PBr3 is used, electrophilic aromatic substitution (EAS) competes with the desired aliphatic bromination. Furthermore, degraded PBr3 containing trace free bromine (Br2) will rapidly brominate the C4 position[3].

  • Solution: Maintain strict temperature control (0°C to 5°C during addition, warming to no more than 20°C). Always use freshly distilled or highly pure PBr3.

Q2: I am detecting a mass of 235.2 [M+H]⁺ (Impurity C). What is this, and how do I eliminate it?

  • Expertise & Causality: This is the bis-pyrazole ether dimer. It forms when unreacted starting material (the alcohol) acts as a nucleophile and attacks the newly formed bromomethyl pyrazole. This typically occurs if the reaction is quenched prematurely while unreacted alcohol is still present.

  • Solution: Ensure complete conversion via In-Process Control (IPC) before quenching. If the issue persists, utilize a "reverse addition" technique—adding the alcohol dropwise to a chilled solution of PBr3—to keep the local concentration of the brominating agent high, thereby preventing the alcohol from reacting with the product.

Q3: The product is isolating as a sticky oil rather than a crystalline solid. Why?

  • Expertise & Causality: The target compound is a hydrobromide salt[4]. If the HBr generated during the PBr3 reaction is lost (e.g., via vigorous sweeping with inert gas) or neutralized during an aqueous workup, the product reverts to the free base. The free base of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole is a low-melting solid or oil that is difficult to handle and prone to degradation.

  • Solution: Strictly avoid aqueous basic workups. Isolate the salt directly by precipitating it from the organic solvent using an anti-solvent like methyl tert-butyl ether (MTBE).

Experimental Workflow & Optimized Protocol

Workflow Start Analyze IPC Data (LC-MS) Q1 High C4-Bromination? Start->Q1 A1 Reduce Temp to 0°C Check PBr3 Quality Q1->A1 Yes Q2 High Ether Dimer? Q1->Q2 No A2 Optimize Stoichiometry Ensure Complete SM Consumption Q2->A2 Yes Q3 Oily Product / Low Yield? Q2->Q3 No A3 Avoid Aqueous Workup Precipitate with MTBE/HBr Q3->A3 Yes End Proceed to Next Step Q3->End No

Fig 2. Decision tree for troubleshooting impurity profiles during synthesis.

Self-Validating Step-by-Step Methodology

Objective: Maximize yield while suppressing C4-bromination and etherification.

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and internal thermometer. Charge the flask with (1,3-dimethyl-1H-pyrazol-5-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g of SM).

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Chilling the solution suppresses the nucleophilic attack of the alcohol on the forming product (preventing Impurity C) and lowers the kinetic energy available for electrophilic aromatic substitution at the C4 position (preventing Impurity B).

  • Reagent Addition: Dissolve Phosphorus tribromide (PBr3) (0.4 eq, providing a slight excess over the theoretical 0.33 eq required for complete conversion)[3] in an equal volume of anhydrous DCM. Add this solution dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to 20°C. Stir for 2 hours under a positive pressure of nitrogen.

  • Self-Validating IPC (In-Process Control): Withdraw a 50 µL aliquot, quench it immediately in 1 mL of anhydrous methanol, and analyze via LC-MS. The reaction is deemed complete when the unreacted alcohol mass (127.1 m/z) is < 1.0% relative to the product mass (189.0 m/z).

    • Validation: Do not proceed to crystallization until this threshold is met; premature workup guarantees the formation of the bis-pyrazole ether dimer. If SM is > 1.0%, stir for an additional hour.

  • Crystallization & Isolation: Do not perform an aqueous quench. Slowly add cold anti-solvent (Methyl tert-butyl ether, MTBE) (20 mL/g) directly to the DCM solution under vigorous stirring. The 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide salt will precipitate as a white to off-white crystalline solid[4].

  • Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold MTBE (2 x 5 mL/g) to remove residual phosphorous acid byproducts. Dry in vacuo at 35°C to constant weight.

Sources

Optimization

Technical Support Center: Optimizing Alkylation with 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with prolonged reaction times and suboptimal yields when utilizing 5-(bromomethyl)-1,3-dimethyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with prolonged reaction times and suboptimal yields when utilizing 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS 1803597-58-1)[1] as an electrophilic building block.

While bromomethyl pyrazoles are highly versatile for installing the 1,3-dimethyl-1H-pyrazol-5-ylmethyl moiety onto amines, thiols, and alcohols, their hydrobromide salt form introduces specific stoichiometric and kinetic hurdles. This guide bypasses generic advice to provide deep mechanistic causality, troubleshooting FAQs, and a self-validating experimental protocol designed to slash your reaction times from >24 hours to under 4 hours.

Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my alkylation taking >24 hours despite heating at 60°C?

Causality: The root cause is almost always a failure to account for the hydrobromide (HBr) salt combined with poor base solubility . When using a heterogeneous base like potassium carbonate ( K2​CO3​ ) in a moderately polar solvent like acetonitrile (ACN), the base must first neutralize the HBr associated with the pyrazole nitrogen before the reagent can effectively participate in the reaction. This solid-liquid biphasic neutralization is kinetically slow. Furthermore, if you only added 1.0 to 1.5 equivalents of base, the HBr salt will consume it, leaving your nucleophile protonated and halting the SN​2 alkylation entirely[2]. Solution: Switch to a homogeneous organic base like N,N -Diisopropylethylamine (DIPEA) or use a highly polar aprotic solvent like DMF/DMSO to fully dissolve the base. Always use ≥2.5 equivalents of base to account for the HBr salt, the nucleophile, and the generation of HBr during the alkylation.

Q2: How can I drastically reduce reaction time without increasing temperature?

Causality: You can bypass the intrinsic activation energy barrier of the bromomethyl electrophile by employing Finkelstein acceleration [3]. Bromide is a moderate leaving group. By adding a catalytic amount (10 mol%) of Tetrabutylammonium iodide (TBAI), you initiate an in situ Finkelstein reaction. TBAI is highly soluble in organic solvents and rapidly exchanges the bromide for an iodide. The resulting 5-(iodomethyl) pyrazole intermediate is significantly more electrophilic because iodide is a larger, more polarizable (softer) leaving group, which dramatically lowers the activation energy of the subsequent SN​2 transition state[3]. Solution: Add 0.1 equivalents of TBAI to your reaction mixture. This typically reduces reaction times from 16–24 hours down to 2–4 hours at 40°C.

Q3: I am observing a major side product with a mass shift of [M-79] or [M+18] when optimizing for time. What is this?

Causality: You are observing the hydrolysis of your starting material to 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole. The bromomethyl group is highly sensitive to nucleophilic attack by water, especially at elevated temperatures in the presence of a base. Solution: Ensure strictly anhydrous conditions. Use anhydrous DMF, dry your nucleophile, and avoid using hydrated bases (e.g., avoid K2​CO3​⋅1.5H2​O ).

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the quantitative impact of solvent, base stoichiometry, and catalytic additives on the reaction time and yield for the alkylation of a standard secondary amine.

SolventBase (Eq)Additive (Eq)Temp (°C)Time to >95% Conv.Yield (%)Mechanistic Observation
ACN K2​CO3​ (1.5)None60>24h45%HBr consumes base; insufficient base remains to deprotonate the nucleophile.
DMF K2​CO3​ (2.5)None6016h68%Adequate base stoichiometry, but solid-liquid biphasic system slows kinetics.
DMFDIPEA (2.5)None6012h75%Homogeneous base improves neutralization speed and overall reaction rate.
DMF DIPEA (2.5) TBAI (0.1) 40 3h 92% Iodide acts as a superior leaving group, drastically lowering activation energy.

Visualizations of the Optimized Workflow

Workflow A Step 1: Free-Basing Neutralize HBr salt with DIPEA B Step 2: Finkelstein Activation Add TBAI (10 mol%) A->B C Step 3: SN2 Alkylation Add Nucleophile in DMF B->C D Step 4: Quench & Workup Aqueous extraction C->D

Mechanism RBr 5-(Bromomethyl)pyrazole (Slow Electrophile) RI 5-(Iodomethyl)pyrazole (Fast Electrophile) RBr->RI TBAI (I-) Prod Alkylated Product + Halide Salt RBr->Prod Direct SN2 (Slow) RI->Prod SN2 Attack Nuc Nucleophile (e.g., Amine/Thiol) Nuc->Prod Alkylation

Mechanistic pathway of Finkelstein-accelerated SN2 alkylation.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . Do not proceed to the next step until the validation check confirms the success of the current step.

Reagents Required:

  • 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.1 eq)

  • Nucleophile (e.g., secondary amine) (1.0 eq)

  • N,N -Diisopropylethylamine (DIPEA) (2.5 eq)

  • Tetrabutylammonium iodide (TBAI) (0.1 eq)

  • Anhydrous DMF (0.2 M relative to nucleophile)

Step-by-Step Methodology:

  • Preparation & Free-Basing:

    • Charge an oven-dried flask with the nucleophile (1.0 eq) and 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.1 eq) under an inert nitrogen atmosphere.

    • Add anhydrous DMF to achieve a 0.2 M concentration.

    • Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 15 minutes.

    • Validation Check: Withdraw a 5 µL aliquot, dilute in 100 µL water, and spot on pH paper. The pH must be ≥8 . If it is neutral or acidic, the HBr salt has not been fully neutralized; add DIPEA in 0.2 eq increments until basic.

  • Finkelstein Catalysis:

    • Add TBAI (0.1 eq) in one portion. The solution may develop a faint yellow tint due to trace I2​ formation, which is a normal indicator of active iodide species in solution.

  • Reaction Execution:

    • Heat the reaction mixture to 40°C and stir for 3 hours.

    • Validation Check: Analyze a quenched aliquot via LC-MS. You must observe the disappearance of the bromomethyl starting material (Isotope pattern: [M+H]+ 189/191). You may briefly observe the transient iodomethyl intermediate ([M+H]+ 237) before it fully converts to the desired product mass. If >5% of the bromomethyl species remains, continue stirring for 1 additional hour.

  • Workup & Isolation:

    • Cool the reaction to room temperature. Quench by adding 5 volumes of distilled water.

    • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

    • Crucial Step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 2×10 mL). This specifically partitions residual DMF out of the organic layer into the aqueous layer.

    • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • "5-(bromomethyl)
  • "Technical Support Center: Optimizing N-Alkyl
  • "Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides", ACS Public

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide Alkylations

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS: 1803597-58-1)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS: 1803597-58-1) as an alkylating agent.

While heteroaryl-methyl bromides are highly effective for introducing pyrazole pharmacophores via nucleophilic substitution ( SN​2 ), their high electrophilicity and salt formulation often lead to unwanted side reactions such as hydrolysis, overalkylation, and poor regioselectivity. This guide synthesizes field-proven methodologies and mechanistic causality to help you optimize your workflows.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why is my reaction yield consistently low, and why do I recover unreacted starting material?

The Causality: The most common error when handling this specific reagent is failing to account for its hydrobromide (HBr) salt form. The molecular weight of the free base is 189.05 g/mol , but the HBr salt is 269.96 g/mol . If you calculate your equivalents based on the free base, you are under-dosing the reagent by ~30%. Furthermore, the intrinsic HBr will immediately consume one equivalent of the base intended to deprotonate your nucleophile, neutralizing the reaction environment before alkylation can occur. The Solution: Always calculate stoichiometry using the salt MW (269.96 g/mol ) and add at least 1.1 to 1.5 extra equivalents of base (e.g., K2​CO3​ , Cs2​CO3​ , or DIPEA) specifically to neutralize the HBr salt prior to the nucleophilic attack.

Q2: I am observing a major byproduct with a mass corresponding to [M-Br+OH]. How do I prevent reagent hydrolysis?

The Causality: Heteroaryl-methyl bromides are highly sensitive to moisture. In the presence of water, the reagent undergoes a rapid SN​2 -type hydrolysis (or SN​1 -like, depending on solvent stabilization of the incipient carbocation) to form 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole and hydrobromic acid[1]. The Solution:

  • Store the reagent in a desiccator at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

  • Use strictly anhydrous solvents (e.g., dry DMF, MeCN, or THF) stored over activated 4Å molecular sieves.

  • Ensure your nucleophile and base are thoroughly dried prior to reaction setup.

Q3: When alkylating a primary amine, I get an inseparable mixture of secondary and tertiary amines. How can I suppress overalkylation?

The Causality: When a primary amine is alkylated, the resulting secondary amine is often more nucleophilic than the starting material due to the electron-donating inductive effect of the newly attached pyrazole-methyl group. This leads to rapid overalkylation. The Solution: Exploit the "Cesium Effect" . Utilizing Cesium Carbonate ( Cs2​CO3​ ) or Cesium Hydroxide ( CsOH ) in anhydrous DMF significantly suppresses overalkylation. The large, highly polarizable cesium cation coordinates with the intermediate secondary amine, providing steric shielding that prevents the second equivalent of the electrophile from attacking[2].

Q4: My substrate has both an -OH and an -NH group (ambident nucleophile). How do I control regioselectivity?

The Causality: Ambident nucleophiles present competing reactive sites. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen (or carbon in enolates) is "softer". The electrophilic carbon of the bromomethyl group is relatively soft. However, solvent polarity and base cation size dictate the transition state energy[3]. The Solution:

  • For N-Alkylation: Use K2​CO3​ or Na2​CO3​ in a polar aprotic solvent like DMF or DME. This leaves the nitrogen highly nucleophilic while the harder oxygen remains tightly coordinated to the hard alkali metal cation[4].

  • For O-Alkylation: Use a strong base like NaH to fully form the alkoxide/phenoxide, or use a protic solvent mixture where hydrogen bonding selectively masks the nitrogen lone pair.

Part 2: Mechanistic & Workflow Visualizations

ReactionPathways R 5-(Bromomethyl)-1,3-dimethyl- 1H-pyrazole HBr P1 Secondary Amine (Desired Mono-alkylation) R->P1 + Base, SN2 (Controlled) P3 Hydroxymethyl Pyrazole (Hydrolysis Byproduct) R->P3 + H2O (Side Reaction) N Primary Amine (Nucleophile) N->P1 H2O Trace Moisture (H2O) H2O->P3 P2 Tertiary Amine (Overalkylation) P1->P2 + Excess Reagent (Uncontrolled)

Figure 1: Reaction pathways showing desired SN​2 mono-alkylation vs. hydrolysis and overalkylation.

OptimizationWorkflow Start Identify Nucleophile Amine Primary Amine Start->Amine Ambident Ambident (e.g., -OH & -NH) Start->Ambident Base1 Use Cs2CO3 or CsOH (Suppresses Overalkylation) Amine->Base1 Base2 Hard/Soft Base Tuning Ambident->Base2 Solvent1 Anhydrous DMF / DMSO Base1->Solvent1 Solvent2 Polar Aprotic (DMF) -> N-Alkylation Protic (MeOH) -> O-Alkylation Base2->Solvent2

Figure 2: Workflow decision tree for optimizing base and solvent based on nucleophile type.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the optimal base and solvent combinations to mitigate side reactions based on empirical data from heteroaryl-methyl bromide alkylations.

Nucleophile TypeTarget ProductRecommended Base (Eq)Recommended SolventKey Additive / TechniqueExpected Side-Reaction Mitigated
Primary AmineSecondary Amine Cs2​CO3​ (2.5 eq)Anhydrous DMF4Å Molecular SievesOveralkylation (Tertiary amine formation)
Secondary AmineTertiary Amine K2​CO3​ (2.5 eq)MeCN or DMFKI (0.1 eq, Finkelstein cat.)Incomplete conversion
Phenol (-OH)Aryl Ether NaH (2.2 eq)Anhydrous THFAdd reagent dropwise at 0 °CReagent Hydrolysis
Ambident (N/O)N-Alkylated K2​CO3​ (2.5 eq)Anhydrous DMFNoneO-Alkylation

(Note: Base equivalents include the 1.0 eq required to neutralize the HBr salt of the pyrazole reagent).

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Mono-N-Alkylation of a Primary Amine

This protocol utilizes the "Cesium Effect" to prevent overalkylation.

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under argon.

  • Reagent Loading: Add the primary amine (1.0 mmol) and anhydrous Cs2​CO3​ (2.5 mmol, 814 mg) to the flask.

    • Causality Check: 1.0 eq of base is for the amine, 1.0 eq is to neutralize the reagent's HBr salt, and 0.5 eq is excess to ensure basicity.

  • Solvent Addition: Inject 5.0 mL of anhydrous DMF over activated 4Å molecular sieves. Stir the suspension at room temperature for 15 minutes to pre-form the cesium-amine complex.

  • Electrophile Addition: Dissolve 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.05 mmol, 283 mg) in 2.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

    • Causality Check: Dropwise addition keeps the instantaneous concentration of the electrophile low, further preventing the secondary amine product from competing with the primary amine starting material.

  • Reaction & Workup: Stir at room temperature for 4–6 hours. Monitor via LC-MS. Quench with saturated aqueous NaHCO3​ (10 mL), extract with EtOAc (3 x 15 mL), wash the combined organic layers with brine (5 x 10 mL to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Regioselective N-Alkylation of an Ambident (N/O) Scaffold

This protocol favors N-alkylation over O-alkylation using solvent-base tuning.

  • Preparation: In an argon-purged flask, dissolve the ambident substrate (1.0 mmol) in anhydrous DME/DMF (4:1 ratio, 5.0 mL).

  • Base Addition: Add finely powdered, oven-dried K2​CO3​ (2.5 mmol, 345 mg). Stir at 40 °C for 30 minutes.

    • Causality Check: Potassium tightly coordinates the harder oxygen anion, sterically hindering it, while leaving the softer nitrogen available for nucleophilic attack[4].

  • Electrophile Addition: Add 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.1 mmol, 297 mg) in one portion.

  • Reaction & Workup: Heat the mixture to 60 °C for 8 hours. Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify via flash chromatography.

References

  • Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory Source: Australian Journal of Chemistry / ConnectSci URL:[Link]

  • Cesium effect: high chemoselectivity in direct N-alkylation of amines Source: Journal of Organic Chemistry / SciSpace URL:[Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions Source: RSC Publishing URL:[Link]

  • Organic & Biomolecular Chemistry: Regioselective Alkylation Source: DNDi / Organic & Biomolecular Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Benchmarking 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide in Suzuki-Miyaura Coupling

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, comparative analysis of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide for the synthesis of complex molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide for the synthesis of complex molecules via the Suzuki-Miyaura cross-coupling reaction. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, benchmark the reagent against viable alternatives, and provide robust, field-tested methodologies.

The Strategic Value of the Pyrazole Moiety in Modern Drug Discovery

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in FDA-approved therapeutics.[1] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts a unique combination of properties.[2] Pyrazoles can act as versatile hydrogen bond donors and acceptors, improve metabolic stability, and enhance lipophilicity and solubility, all of which are critical for optimizing a drug candidate's pharmacokinetic profile.[3] Consequently, the development of efficient synthetic routes to incorporate pyrazole-containing fragments is of paramount importance.[2][4][5][6]

The Suzuki-Miyaura coupling stands out as one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry.[7] Its high functional group tolerance and relatively mild conditions make it an ideal choice for the late-stage functionalization of complex molecules.[8][9] This guide focuses on leveraging this reaction to install a (1,3-dimethyl-1H-pyrazol-5-yl)methyl group, a common substructure in various bioactive compounds.

Reagent in Focus: 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide

The target reagent, 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide[10], is an electrophilic coupling partner. It is crucial to recognize its nature as a hydrobromide salt.[11] This has direct implications for reaction design, as the acidic proton will consume one equivalent of the base before the catalytic cycle can proceed efficiently. Therefore, the choice and stoichiometry of the base are non-trivial experimental parameters that require careful consideration.

Comparative Benchmarking: Strategic Alternatives

The decision to use 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide should be made after evaluating alternative synthetic strategies. The primary alternative involves reversing the roles of the coupling partners.

StrategyCoupling PartnersTypical YieldsKey AdvantagesKey Disadvantages
Strategy A (This Guide's Focus) Reagent: 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole HBr (sp³-halide) Partner: Arylboronic Acid/EsterGood to HighUtilizes readily available arylboronic acids. The pyrazole fragment is often the more complex, pre-functionalized piece.Requires careful base selection to neutralize the HBr salt. Risk of base-induced decomposition or side reactions with the benzylic-type halide.
Strategy B (Standard Approach) Reagent: (1,3-dimethyl-1H-pyrazol-5-yl)methylboronic Acid/Ester Partner: Aryl Halide/TriflateGood to HighFollows a more conventional Suzuki-Miyaura protocol for C(sp²)-C(sp³) coupling.[12]The required pyrazole-methyl boronic acid/ester may not be commercially available and could require a multi-step synthesis.[9]
Strategy C (Other Leaving Groups) Reagent: (chloromethyl)-, (tosyloxymethyl)-, or (mesyloxymethyl)-pyrazole Partner: Arylboronic Acid/EsterVariableMay offer different reactivity profiles or be more stable under certain conditions.Often less commercially available than the corresponding bromide. Reactivity can be lower, requiring more forcing conditions.

This guide will focus on the practical application of Strategy A , as it often represents a more direct route when the pyrazole fragment is a custom, pre-synthesized building block.

Experimental Protocol: Suzuki-Miyaura Coupling of a Benzylic-Type Pyrazole Halide

This protocol provides a robust starting point for the coupling of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide with a generic arylboronic acid.

Objective: To synthesize a 5-(arylmethyl)-1,3-dimethyl-1H-pyrazole derivative.

Materials
  • 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ (2–5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (3.0–4.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O

  • Inert Gas: Argon or Nitrogen

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equiv), the base (e.g., Cs₂CO₃, 3.5 equiv), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 3 mol%).

  • Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (1.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 80–100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4–24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices
  • Base Selection: A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is chosen.[8] It must be strong enough to neutralize the hydrobromide salt and facilitate the transmetalation step of the catalytic cycle. A minimum of 3 equivalents is often necessary: one for the HBr, and two for the catalytic cycle.

  • Catalyst/Ligand: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is an electron-rich, bulky phosphine ligand that promotes the oxidative addition and reductive elimination steps and helps stabilize the palladium center.

  • Solvent System: A biphasic system like dioxane/water or toluene/water is common.[13] The organic solvent solubilizes the organic reagents and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvent is crucial to remove dissolved oxygen.

Visualizing the Process

Experimental Workflow

G_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Solids: Arylboronic Acid, Base, Pd Catalyst B 2. Inert Atmosphere: Evacuate & Backfill with Argon A->B C 3. Add Pyrazole Halide B->C D 4. Add Degassed Solvents C->D E 5. Heat (80-100 °C) & Monitor (TLC/LC-MS) D->E F 6. Cool, Dilute & Filter E->F G 7. Aqueous Wash F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Desired Product I->J Pure Product

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.

G_catalytic_cycle pd0 Pd(0)Ln pd2_1 R¹-Pd(II)(X)Ln pd0->pd2_1 pd2_2 R¹-Pd(II)(R²)Ln pd2_1->pd2_2 pd2_2->pd0 re_text Reductive Elimination r1r2 Pyr-CH₂-Ar (R¹-R²) pd2_2->r1r2 oa_text Oxidative Addition tm_text Transmetalation r1x Pyr-CH₂-Br (R¹-X) r1x->pd0 r2by2 Ar-B(OH)₂ (R²-BY₂) + Base r2by2->pd2_1

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion and Authoritative Grounding

5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a highly effective reagent for incorporating the (1,3-dimethyl-1H-pyrazol-5-yl)methyl moiety into aromatic and heteroaromatic systems using a Suzuki-Miyaura coupling strategy. While its hydrobromide nature requires careful attention to the choice and stoichiometry of the base, it provides a direct synthetic route that leverages the vast commercial availability of arylboronic acids. The protocols and insights provided in this guide are grounded in established principles of organometallic chemistry and offer a solid foundation for researchers to successfully implement this transformation in their synthetic campaigns.

References

  • Research and Reviews. (2024).
  • Molander, G. A., & Brown, A. R. (2012).
  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Oriental Journal of Chemistry. (2022).
  • BenchChem. (2025). Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Mori, S., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. PMC.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
  • Google Patents. (2020). CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
  • Jonušis, M., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Lietuvos mokslų akademija.
  • NextSDS. 5-(bromomethyl)
  • NextSDS.
  • Organic Synthesis. Suzuki-Miyaura Coupling.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Royal Society of Chemistry. (2019).
  • Beilstein-Institut. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • Wikipedia. Suzuki reaction.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • Royal Society of Chemistry. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Deactivation of 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly reactive intermediates requires more than just a superficial reading of a Safety Data Sheet (SDS). 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide is a potent synthetic building block, but its chemical reactivity makes it a severe occupational and environmental hazard if discarded improperly.

This guide provides a self-validating, step-by-step operational protocol for the chemical deactivation and logistical disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the quantitative and qualitative hazards of the material.

ParameterSpecification
Chemical Name 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide
CAS Number 1803597-58-1
Hazard Classification Acute Tox. (H302, H312, H332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335)
Primary Hazards Electrophilic alkylating agent, Corrosive acid salt, Lachrymator
Deactivation Method Alkaline Hydrolysis ( SN​2 Nucleophilic Substitution)
Final Waste Stream Halogenated Aqueous/Organic mixture (for professional incineration)
The Mechanistic Causality of the Hazard

This compound presents a dual-threat profile. First, the hydrobromide salt renders the solid highly acidic and corrosive upon contact with ambient moisture or mucous membranes. Second, the bromomethyl group is a highly electrophilic alkylating agent. It is capable of indiscriminately alkylating biological macromolecules (such as DNA and proteins), which accounts for its toxicity and lachrymatory properties [1].

Direct disposal of active alkylating agents into standard waste streams is strictly prohibited by environmental regulatory bodies [2]. The material must be chemically deactivated prior to logistical handover.

The Chemical Deactivation Strategy

To render the compound safe for logistical disposal, we must achieve two chemical objectives simultaneously:

  • Acid Neutralization: The HBr salt must be neutralized to prevent corrosive damage to waste containers and incompatible reactions with other waste.

  • Nucleophilic Quenching: The reactive carbon-bromine bond must be broken. By subjecting the compound to alkaline hydrolysis, the hydroxide ion ( OH− ) acts as a strong nucleophile in an SN​2 substitution, displacing the bromide leaving group. This converts the toxic alkylating agent into 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole, a significantly less reactive and non-alkylating species [3].

Step-by-Step Laboratory Deactivation Protocol

Required PPE: Fume hood, butyl rubber or heavy-duty nitrile gloves, splash goggles, and a chemically resistant lab coat.

Step 1: Solvent Suspension

  • Action: Suspend the waste compound in a polar protic solvent, such as ethanol or isopropanol (approximately 10 mL of solvent per gram of waste).

  • Causality: Attempting to hydrolyze the solid directly with aqueous base can lead to a violent, localized exothermic reaction due to the acidic hydrobromide salt. The alcohol acts as a heat sink, dissipates the heat of neutralization, and ensures the organic pyrazole remains fully solvated during the reaction.

Step 2: Alkaline Hydrolysis

  • Action: Slowly add an excess of 2.5 M aqueous Sodium Hydroxide (NaOH) to the vigorously stirring suspension.

  • Causality: The strong base immediately deprotonates the hydrobromide salt, forming soluble sodium bromide (NaBr) and water. Concurrently, the excess hydroxide drives the nucleophilic substitution of the bromomethyl group, permanently destroying the alkylating hazard.

Step 3: Reaction Maturation and Verification (Self-Validating Step)

  • Action: Allow the mixture to stir at room temperature for 2 to 4 hours. For larger quantities (>50 g), gentle refluxing may be necessary. Crucially, verify the complete consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Causality: Alkyl halides can sometimes precipitate or react sluggishly depending on concentration and mixing efficiency. Analytical verification creates a self-validating protocol, ensuring no active alkylating agent is inadvertently sent to the waste stream [1].

Step 4: Final Neutralization

  • Action: Once destruction is analytically confirmed, carefully add dilute hydrochloric acid (1 M HCl) dropwise until the solution reaches a pH of 6 to 8.

  • Causality: Environmental regulations mandate that aqueous waste must not exhibit the characteristic of corrosivity (pH ≤ 2 or ≥ 12.5) prior to standard hazardous waste consolidation [2].

Workflow Visualization

The following diagram illustrates the logical decision tree for processing this hazardous waste.

G Start 5-(Bromomethyl)-1,3-dimethyl -1H-pyrazole HBr Waste Assess Assess Waste State Start->Assess Solid Solid / Pure Compound Assess->Solid Solution In Organic Solvent Assess->Solution Dissolve Dissolve in Ethanol Solid->Dissolve Hydrolysis Add 2.5M NaOH (aq/EtOH) Stir 2-4 hours Solution->Hydrolysis Dissolve->Hydrolysis Check Verify Complete Hydrolysis (TLC / LC-MS) Hydrolysis->Check Incomplete Incomplete Check->Incomplete Complete Complete Check->Complete Incomplete->Hydrolysis Neutralize Neutralize to pH 6-8 (Dilute HCl) Complete->Neutralize Dispose Transfer to Waste Container for Incineration Neutralize->Dispose

Workflow for the chemical deactivation and disposal of bromomethyl pyrazole waste.

Logistical Disposal & Segregation

Once the deactivation protocol is complete and the solution is neutralized:

  • Consolidation: Transfer the neutralized ethanol/water mixture into a high-density polyethylene (HDPE) or glass waste carboy designated for Halogenated Aqueous/Organic Waste .

  • Labeling: Clearly label the container with the final constituents: Water, Ethanol, Sodium Bromide, Sodium Chloride, and non-hazardous pyrazole derivatives. Do not list the original active alkylating agent on the final waste tag, as it has been chemically destroyed.

  • Handover: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. The final waste stream will be safely eliminated via high-temperature commercial incineration.

References
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Management. [Link]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. Wiley. (Referenced via HKUST Safety Manual).[Link]

Handling

Personal protective equipment for handling 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide

Comprehensive Safety and Operational Guide: Handling 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide As a Senior Application Scientist, I have observed that laboratory incidents involving brominated heterocyclic sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole Hydrobromide

As a Senior Application Scientist, I have observed that laboratory incidents involving brominated heterocyclic salts rarely stem from the primary reaction itself. Instead, they occur due to a misunderstanding of the compound's solid-state stability and its dual-hazard reactivity profile.

This guide provides a self-validating, field-proven protocol for handling 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide (CAS: 1803597-58-1) . By understanding the causality behind these safety measures, researchers can ensure absolute operational integrity during drug development and specialized synthesis workflows.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecular hazards of this compound. It presents a dual-hazard profile :

  • The Electrophilic Bromomethyl Group (Alkylating Agent): The −CH2​Br moiety is a classic, highly reactive electrophile. It undergoes rapid SN​2 nucleophilic substitution. In a biological context, this makes it a potent alkylating agent capable of covalently modifying DNA, proteins, and ocular tissue [1] [2]. This mechanism is responsible for its severe lachrymatory (tear-inducing) properties and its classification as a skin/eye corrosive.

  • The Hydrobromide Salt (Moisture Sensitivity): Formulated as a hydrobromide (HBr) salt to stabilize the pyrazole ring, this compound is highly hygroscopic. Upon exposure to atmospheric moisture, the salt undergoes rapid dissociation and hydrolysis, releasing gaseous hydrobromic acid (HBr) [3]. This creates an immediate inhalation hazard and degrades the reagent before the experiment even begins.

HazardPathway Compound 5-(bromomethyl)-1,3-dimethyl- 1H-pyrazole hydrobromide Moisture Atmospheric Moisture (H2O) Compound->Moisture Exposure Nucleophiles Biological Nucleophiles (DNA, Proteins, Ocular Tissue) Compound->Nucleophiles Contact HBr Hydrobromic Acid (HBr) Release (Corrosive Gas) Moisture->HBr Hydrolysis Alkylation Covalent Alkylation (Cytotoxic / Lachrymator) Nucleophiles->Alkylation SN2 Reaction

Figure 1: Dual-hazard reactivity pathway of 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive bromomethyl lachrymators. The following matrix outlines the mandatory equipment and the mechanistic justification for each choice.

Equipment TypeSpecificationCausality & Justification
Hand Protection Double-Gloving: Inner Nitrile (4 mil), Outer Neoprene or Butyl Rubber (8+ mil).Brominated alkylating agents can permeate standard nitrile upon prolonged exposure. Neoprene provides superior chemical resistance to halogenated organics and acidic HBr, while the inner nitrile maintains a sterile, dexterous barrier [2].
Eye/Face Protection Chemical safety goggles (unvented) AND a full-face shield.The compound is a potent lachrymator and causes irreversible corneal damage (H318) [1]. Unvented goggles prevent HBr gas and sublimated particulates from reacting with the moisture in the eyes.
Respiratory NIOSH-approved full-face respirator with Acid Gas / Organic Vapor (AG/OV) cartridges.Mandatory if weighing outside a glovebox. Protects against the inhalation of released HBr gas and volatile bromomethyl particulates.
Body Protection Flame-retardant (FR) lab coat, chemical-resistant apron, closed-toe non-porous shoes.Prevents trans-dermal alkylation (H312) in the event of a spill. Porous materials (like canvas shoes) will trap the compound against the skin.

Standard Operating Procedure (SOP): Experimental Workflow

To maintain scientific integrity and personnel safety, the compound must be handled as a moisture-sensitive electrophile.

Step 1: Environmental Control & Preparation

  • Action: Transfer the sealed reagent bottle into an inert atmosphere glovebox (Argon or Nitrogen) prior to opening.

  • Causality: Preventing contact with atmospheric humidity halts the dissociation of the HBr salt, preserving the stoichiometric purity of your reagent and preventing corrosive gas buildup [3].

Step 2: Weighing & Dissolution

  • Action: Weigh the required mass inside the glovebox. Dissolve immediately in a rigorously anhydrous, aprotic solvent (e.g., anhydrous DMF, THF, or DCM).

  • Causality: Dissolving the salt stabilizes the hydrobromide complex in solution and eliminates the risk of aerosolizing the lachrymatory powder during transfer.

Step 3: Sealed Transfer & Reaction Execution

  • Action: Transfer the dissolved reagent to the reaction flask using a sealed syringe and septum technique. Conduct the SN​2 reaction in a fume hood under a continuous nitrogen sweep.

Step 4: Quenching the Reaction

  • Action: Once the reaction is complete, quench the mixture by slowly adding a 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution, or dilute ammonia, under vigorous stirring.

  • Causality: Thiosulfate is a highly effective, soft nucleophile. It outcompetes biological nucleophiles, irreversibly reacting with any unconsumed bromomethyl groups to form a harmless, water-soluble Bunte salt, thereby destroying the alkylating agent [4].

Workflow Start 1. Preparation (Inert Atmosphere) Weighing 2. Weighing & Dissolution (Anhydrous Solvent) Start->Weighing Transfer 3. Sealed Transfer (Septum & Syringe) Weighing->Transfer Reaction 4. SN2 Reaction (Fume Hood, N2 Line) Transfer->Reaction Quench 5. Quenching (10% Thiosulfate) Reaction->Quench Disposal 6. Halogenated Waste Segregation Quench->Disposal

Figure 2: Inert atmosphere workflow for handling reactive bromomethyl hydrobromide salts.

Spill Response & Decontamination Protocol

In the event of a powder spill outside of containment, standard sweeping will aerosolize the lachrymator.

  • Evacuate & Isolate: Immediately evacuate the immediate area to prevent inhalation of HBr and lachrymatory dust.

  • Containment: Wearing full PPE (including respirator), cover the spill with a dry, inert absorbent such as dry sand or vermiculite. Never apply water directly to the raw powder , as the exothermic hydrolysis will release massive amounts of HBr gas.

  • Chemical Neutralization: Carefully mist the covered spill with a 10% Sodium Thiosulfate solution or 1M dilute Ammonia [4]. Allow it to sit for 30 minutes. This facilitates the complete nucleophilic destruction of the alkylating agent.

  • Physical Cleanup: Scoop the neutralized slurry into a compatible, sealable hazardous waste container using non-sparking plastic tools. Wash the surface with soapy water.

Waste Disposal Plan

Improper disposal of hydrobromide salts can lead to pressurized waste containers and catastrophic ruptures.

Waste CategoryDisposal ProtocolCausality
Liquid Reaction Waste Segregate into Halogenated Organic Waste .Contains brominated organics. Must be incinerated at high temperatures by certified facilities.
Pre-Treatment Requirement Ensure the waste is fully quenched with Thiosulfate before sealing the carboy.Unquenched bromomethyl compounds will continue to react with trace moisture in the waste carboy, generating HBr gas and pressurizing the container.
Solid Waste (Gloves/Wipes) Double-bag in heavy-duty polyethylene, label as "Halogenated Solid Waste - Toxic".Prevents off-gassing of lachrymatory compounds into the ambient laboratory environment.

References

  • NextSDS. (2024). 5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide — Chemical Substance Information. NextSDS Substance Database.[Link]

  • Guerrieri, P., et al. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, ACS Publications.[Link]

  • National Center for Biotechnology Information. (2024). Destruction of Alkylating Agents. PubChem Database.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide
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5-(bromomethyl)-1,3-dimethyl-1H-pyrazole hydrobromide
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